Product packaging for Frangufoline(Cat. No.:CAS No. 19526-09-1)

Frangufoline

Cat. No.: B1674050
CAS No.: 19526-09-1
M. Wt: 534.7 g/mol
InChI Key: TVUQUDJOLFMOKT-SPZUWTHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Frangufoline has been reported in Ziziphus jujuba, Melochia corchorifolia, and other organisms with data available.
RN given for (3R-(3R*,4S*(S*),7S*)-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H42N4O4 B1674050 Frangufoline CAS No. 19526-09-1

Properties

CAS No.

19526-09-1

Molecular Formula

C31H42N4O4

Molecular Weight

534.7 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide

InChI

InChI=1S/C31H42N4O4/c1-20(2)18-25-29(36)32-17-16-22-12-14-24(15-13-22)39-28(21(3)4)27(31(38)33-25)34-30(37)26(35(5)6)19-23-10-8-7-9-11-23/h7-17,20-21,25-28H,18-19H2,1-6H3,(H,32,36)(H,33,38)(H,34,37)/b17-16-/t25-,26-,27-,28-/m0/s1

InChI Key

TVUQUDJOLFMOKT-SPZUWTHGSA-N

Isomeric SMILES

CC(C)CC1C(=O)N/C=C\C2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C

Canonical SMILES

CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

frangufoline
frangufoline, (3R-(3R*,4S*(R*),7S*))-isome

Origin of Product

United States

Foundational & Exploratory

What is the complete chemical structure of Frangufoline?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure of Frangufoline

This guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathway of this compound, a cyclopeptide alkaloid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Identification

This compound is classified as a 14-membered frangulanine-type cyclopeptide alkaloid.[1][2] Its complex structure consists of a macrocyclic ring system containing amino acid residues.

IUPAC Name: (2S)-2-(dimethylamino)-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide[3]

Synonyms: this compound, Daechuine S1, Sanjoinine A[1]

Chemical Identifiers:

  • CAS Number: 19526-09-1[1][3][4]

  • PubChem CID: 11731186[3]

  • InChIKey: TVUQUDJOLFMOKT-SPZUWTHGSA-N[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C31H42N4O4[1][3][4]
Molecular Weight 534.7 g/mol [1][3]
Exact Mass 534.32060583 Da[3]
XLogP3 5.2[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 5[5]
Rotatable Bond Count 8[5]
Topological Polar Surface Area 99.8 Ų[3]
Formal Charge 0[5]

Experimental Protocols

The characterization and analysis of this compound typically involve a combination of chromatographic and spectroscopic techniques.

Isolation and Purification

This compound has been reported in organisms such as Ziziphus jujuba and Melochia corchorifolia.[3] A general protocol for its isolation from plant material would involve:

  • Extraction: Maceration of the dried and powdered plant material with a suitable organic solvent (e.g., methanol or ethanol).

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: The fractions containing the target compound are further purified using chromatographic techniques such as column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of this compound is elucidated using a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their neighboring environments.

    • ¹³C NMR: To identify the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for piecing together the complete molecular structure.

  • Ultraviolet (UV) Spectroscopy: To identify the presence of chromophores within the molecule.[6]

Biological Activity and Metabolism

This compound is known to have sedative properties.[1][2][6] In vivo and in vitro studies in rodents have shown that this compound is rapidly metabolized.[6] The primary metabolic transformation involves the enzymatic cleavage of the enamide bond within the macrocyclic structure.[6] This process results in the formation of a linear tripeptide metabolite, designated as M1.[6]

The metabolic conversion of this compound is catalyzed by a B-esterase-like enzyme and involves the oxidation of the vinyl group and hydrolysis of the adjacent amide bond.[6]

Frangufoline_Metabolism Metabolic Cleavage of this compound This compound This compound (Cyclic Peptide Alkaloid) Metabolite_M1 Metabolite M1 (Linear Tripeptide) This compound->Metabolite_M1 Enzymatic Cleavage Enzyme B-esterase-like enzyme Enzyme->this compound catalyzes

Metabolic pathway of this compound to its linear metabolite M1.

References

The Frangufoline Biosynthesis Pathway in Ziziphus jujuba: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frangufoline, a cyclopeptide alkaloid found in the medicinal plant Ziziphus jujuba (jujube), exhibits a range of promising bioactivities. As a member of the Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs), its biosynthesis follows a unique pathway distinct from non-ribosomal peptide synthesis. This technical guide provides an in-depth overview of the putative this compound biosynthesis pathway, drawing upon recent advancements in the understanding of cyclopeptide alkaloid formation, particularly the role of BURP domain-containing peptide cyclases. This document outlines the key enzymatic steps, precursor molecules, and potential regulatory mechanisms. Furthermore, it details relevant experimental protocols for the elucidation of this pathway and presents quantitative data from related studies in a structured format for comparative analysis.

Introduction to this compound and Cyclopeptide Alkaloids

Cyclopeptide alkaloids are a diverse class of natural products found in various plant families, notably Rhamnaceae, to which Ziziphus jujuba belongs.[1][2] These compounds are characterized by a macrocyclic ring structure formed from a styrylamine moiety and several amino acid residues.[1] this compound is a 14-membered cyclopeptide alkaloid with the amino acid sequence Isoleucine-Leucine-Leucine-Tyrosine (ILLY).

Recent research has confirmed that cyclopeptide alkaloids are Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs).[2][3] This means they are derived from a larger, gene-encoded precursor peptide that undergoes significant enzymatic modification to yield the final bioactive molecule. This biosynthetic strategy is a departure from the non-ribosomal peptide synthetase (NRPS) machinery typically associated with complex peptide natural products.

The Putative this compound Biosynthesis Pathway

Based on the current understanding of RiPP biosynthesis and the characterization of related pathways, the biosynthesis of this compound in Ziziphus jujuba is proposed to proceed through the following key stages:

2.1. Ribosomal Synthesis of the Precursor Peptide

The pathway is initiated by the ribosomal synthesis of a precursor peptide, which we will refer to as FraA. This peptide contains a leader sequence for recognition by modifying enzymes and a core peptide sequence (ILLY) that will become the this compound molecule. In the Z. jujuba genome, precursor peptides are co-clustered with BURP peptide cyclases.

2.2. Enzymatic Modification by a BURP Domain-Containing Peptide Cyclase

The key enzymatic step is the macrocyclization of the core peptide, catalyzed by a BURP domain-containing peptide cyclase, designated here as FraB.[2][4] This enzyme is responsible for forming the characteristic ether linkage between the phenolic oxygen of the C-terminal tyrosine and the β-carbon of an upstream amino acid. Recent studies have reconstituted the activity of a homologous enzyme, CamB1 from Ceanothus americanus, which catalyzes the formation of frangulanine, a cyclopeptide alkaloid with the same ILLY core peptide as this compound.[5] This provides strong evidence for the specific function of this enzyme class.

2.3. N-methylation

This compound contains an N-methyl group on the terminal isoleucine. This modification is likely introduced by an N-methyltransferase after the macrocyclization event.

2.4. Leader Peptide Cleavage

The final step in the biosynthesis is the proteolytic cleavage of the leader peptide from the modified core peptide, releasing the mature this compound molecule.

The following diagram illustrates the proposed biosynthetic pathway:

Frangufoline_Biosynthesis cluster_0 Ribosome cluster_1 Post-Translational Modification FraA_gene fraA gene FraA_precursor FraA Precursor Peptide (Leader-ILLY) FraA_gene->FraA_precursor Transcription & Translation Cyclized_Intermediate Cyclized Intermediate FraA_precursor->Cyclized_Intermediate FraB (BURP Cyclase) N_methylated_Intermediate N-methylated Intermediate Cyclized_Intermediate->N_methylated_Intermediate N-methyltransferase This compound This compound N_methylated_Intermediate->this compound Protease (Leader Peptide Cleavage) Gene_Identification_Workflow RNA_seq RNA-seq of Z. jujuba tissues Transcriptome_Assembly Transcriptome Assembly RNA_seq->Transcriptome_Assembly Precursor_Mining Search for 'ILLY' core peptide Transcriptome_Assembly->Precursor_Mining BURP_Mining Search for BURP domain genes Transcriptome_Assembly->BURP_Mining Candidate_fraA Candidate fraA genes Precursor_Mining->Candidate_fraA Coexpression_Analysis Gene Co-expression Analysis Candidate_fraA->Coexpression_Analysis Candidate_fraB Candidate fraB genes BURP_Mining->Candidate_fraB Candidate_fraB->Coexpression_Analysis Final_Candidates Final fraA and fraB Candidates Coexpression_Analysis->Final_Candidates

References

Frangufoline: A Technical Guide to its Natural Sources, Distribution, and Analysis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid, a class of natural products known for their diverse biological activities, including sedative properties.[1][2] This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound, aimed at researchers and professionals in the fields of phytochemistry, pharmacology, and drug development. The information compiled herein is intended to serve as a foundational resource for the exploration and utilization of this bioactive compound.

Natural Sources and Distribution

This compound has been identified in a select number of plant species, primarily within the Rhamnaceae family, commonly known as the buckthorn family. Its presence has also been confirmed in the Malvaceae family. The distribution of this compound appears to be concentrated in the roots, stem bark, and aerial parts of these plants.

The primary plant sources of this compound and related cyclopeptide alkaloids are detailed in the table below. While specific quantitative data for this compound is not extensively available in the public domain, the table includes information on the presence of other major cyclopeptide alkaloids within the same plant species to provide a broader phytochemical context.

Plant SpeciesFamilyPlant Part(s)This compound PresenceOther Major Cyclopeptide Alkaloids Present
Ziziphus jujuba Mill.RhamnaceaeRoots, Stem Bark, SeedsYesJubanines F-J, Nummularine B, Daechuine-S3, Mucronine K, Mauritine A, Amphibine H, Jubanine A, Jubanine B, Jubanine D, Nummularine A, Scutianine-C, Zizyphine-A, Adouetine-X, Frangulanine
Ziziphus mauritiana Lam.RhamnaceaeRoots, Stem Bark, LeavesYesMauritine F, Hemisine A, Nummularine R, Zizyberenalic acid, Betulinic acid
Ziziphus nummularia (Burm.f.) Wight & Arn.RhamnaceaeStem Bark, Root Bark, LeavesYesNummularine-R, Nummularine-S, Nummularine-B, Nummularine-M, Nummularine-N, Nummularine-P
Melochia corchorifolia L.MalvaceaeAerial Parts, LeavesYesFranganine, Adouetine-Y', Melofoline, Melochicorine
Ziziphus lotus (L.) Lam.RhamnaceaeAerial PartsYesLotusanines A and B, Sanjoinenine, Sanjoinine F
Ceanothus americanus L.RhamnaceaeRoot BarkFrangulanine (structurally related)Ceanothine B and other phencyclopeptines

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for cyclopeptide alkaloids.

Extraction of Cyclopeptide Alkaloids

This protocol describes a standard solid-liquid extraction method suitable for obtaining a crude extract enriched with cyclopeptide alkaloids from dried and powdered plant material.

  • Plant Material Preparation: Air-dry the collected plant material (e.g., roots, stem bark) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder using a mechanical grinder.

  • Maceration:

    • Soak the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) in a large container at room temperature for 48-72 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the maceration process with the plant residue two more times with fresh methanol to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude methanolic extract in a 2% aqueous sulfuric acid solution.

    • Partition the acidic solution with chloroform or diethyl ether to remove neutral and acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

    • Extract the alkaline solution exhaustively with chloroform or a mixture of chloroform and methanol (e.g., 3:1 v/v).

    • Combine the organic layers and wash with distilled water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude alkaloid fraction.

Isolation of this compound

This protocol employs column chromatography techniques for the separation and purification of this compound from the crude alkaloid extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as n-hexane.

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol. For example:

      • n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, ... 1:9)

      • Ethyl Acetate:Methanol (9.5:0.5, 9:1, 8:2, ...)

    • Collect fractions of a suitable volume (e.g., 20-30 mL) and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on pre-coated silica gel TLC plates.

    • Develop the plates in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

    • Visualize the spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.

    • Combine fractions showing similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Subject the fractions containing this compound to further purification using a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water, both containing a small percentage of a modifier like formic acid (e.g., 0.1%) to improve peak shape.

    • Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm) and collect the peak corresponding to this compound.

    • Remove the solvent under vacuum to obtain pure this compound.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a sensitive and selective method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. From this stock, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.

  • Sample Preparation:

    • Accurately weigh a small amount of the dried plant powder (e.g., 100 mg).

    • Extract with a known volume of methanol (e.g., 10 mL) using ultrasonication for 30-60 minutes.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Conditions:

    • HPLC System: A UHPLC or HPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • MS/MS Parameters: Optimize the parameters for this compound, including the precursor ion (the [M+H]+ ion of this compound), product ions, collision energy, and cone voltage, by infusing a standard solution.

    • Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification, monitoring specific transitions from the precursor ion to the product ions of this compound.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared plant samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

    • Express the final concentration as mg of this compound per gram of dry weight of the plant material.

Biosynthesis of this compound

This compound, as a cyclopeptide alkaloid, is understood to be a Ribosomally synthesized and Post-translationally modified Peptide (RiPP).[3] This biosynthetic pathway involves the initial production of a linear precursor peptide by the ribosome, which then undergoes a series of enzymatic modifications to yield the final cyclic structure. A key step in the biosynthesis of many plant cyclopeptides, including likely that of frangulanine-type alkaloids, is the macrocyclization catalyzed by BURP domain-containing peptide cyclases.[3][4]

Frangufoline_Biosynthesis cluster_ribosome Ribosomal Synthesis cluster_modification Post-Translational Modification Precursor_Peptide Linear Precursor Peptide (with core and leader sequences) Modified_Peptide Post-translationally Modified Peptide Precursor_Peptide->Modified_Peptide Initial modifications Cyclization Macrocyclization (BURP Cyclase) Modified_Peptide->Cyclization Final_Modifications Tailoring Reactions (e.g., N-methylation) Cyclization->Final_Modifications This compound This compound Final_Modifications->this compound

References

Unveiling the Natural Diversity of Frangufoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frangufoline, a 14-membered cyclopeptide alkaloid primarily isolated from plants of the Ziziphus genus, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural variants of this compound, presenting key quantitative data, detailed experimental protocols for their isolation and characterization, and an exploration of their potential mechanisms of action.

Known Natural Variants of this compound

This compound belongs to a larger class of cyclopeptide alkaloids predominantly found in the Rhamnaceae family, particularly within the Ziziphus genus. These natural variants often share a similar macrocyclic core structure, with variations in the constituent amino acids, ring size (13, 14, or 15-membered), and substitutions on the aromatic moieties. The following tables summarize the identified natural variants of this compound, categorized by the Ziziphus species from which they were isolated.

Table 1: Cyclopeptide Alkaloids from Ziziphus Species Structurally Related to this compound

Compound NamePlant SourceMolecular FormulaMolecular Weight ( g/mol )Ring SizeReference
This compound Ziziphus jujuba, Melochia corchorifoliaC₃₁H₄₂N₄O₄534.6914-membered[1]
Nummularine-BZiziphus jujubaC₃₂H₄₁N₅O₆591.7013-membered[2]
Nummularine-RZiziphus mauritianaC₃₃H₄₁N₅O₅587.7113-membered
Mauritine-FZiziphus mauritianaC₃₂H₄₁N₅O₅575.7014-membered[3]
Hemisine-AZiziphus mauritianaC₃₁H₄₀N₄O₅544.6814-membered[3]
Oxyphylline BZiziphus oxyphyllaC₃₂H₄₄N₄O₅564.7214-membered[4]
Oxyphylline CZiziphus oxyphyllaC₃₁H₄₂N₄O₅550.6914-membered[4]
Sativanine-MZiziphus sativaC₃₀H₄₅N₅O₅559.7113-membered[5]
Nummularine-PZiziphus sativaC₂₉H₄₃N₅O₆557.6813-membered[5]
Jubanine-CZiziphus jujubaC₃₄H₄₇N₅O₆625.7714-membered
Jubanines F-JZiziphus jujuba--13-membered (Ib-type)[6]
Nummularine-UZiziphus nummularia---[7]
Spinanine-BZiziphus spina-christi---[7]
Spinanine-CZiziphus spina-christi---[7]
Cambodines A-FZiziphus cambodiana--14-membered[8]
Lotusanine BZiziphus cambodiana--14-membered[8]

Note: Detailed structural information and spectral data for many of these compounds can be found in the cited literature.

Experimental Protocols

The isolation and structure elucidation of this compound and its natural variants typically involve a combination of chromatographic and spectroscopic techniques. The following sections provide a generalized workflow and detailed methodologies based on published literature.

General Experimental Workflow

The process of isolating and identifying these cyclopeptide alkaloids generally follows these key steps:

experimental_workflow plant_material Plant Material (e.g., stem bark, roots) extraction Extraction (e.g., with EtOH or MeOH) plant_material->extraction partitioning Solvent Partitioning (e.g., with EtOAc, n-BuOH) extraction->partitioning column_chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) partitioning->column_chromatography hplc Preparative HPLC (e.g., RP-C18) column_chromatography->hplc structure_elucidation Structure Elucidation (NMR, MS, IR, UV) hplc->structure_elucidation

Fig. 1: General workflow for isolation and identification.
Detailed Methodologies

2.2.1. Plant Material Extraction

Dried and powdered plant material (e.g., stem bark or roots of Ziziphus species) is typically extracted exhaustively with a polar solvent such as ethanol or methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2.2.2. Solvent Partitioning

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). The cyclopeptide alkaloids are often enriched in the ethyl acetate and n-butanol fractions.

2.2.3. Chromatographic Separation

  • Column Chromatography: The enriched fractions are subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Further purification is often achieved using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is performed using preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a gradient of acetonitrile-water or methanol-water as the mobile phase.

2.2.4. Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as amide carbonyls, hydroxyl groups, and aromatic rings.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the presence of chromophores, such as the styrylamine moiety common in these alkaloids.

Biological Activity and Signaling Pathways

Several natural variants of this compound have demonstrated interesting biological activities, including sedative-hypnotic and antiviral effects.

Sedative-Hypnotic Activity

A cyclopeptide alkaloid fraction from Ziziphus spina-christi has been shown to enhance pentobarbital-induced sleeping behaviors. The proposed mechanism involves the potentiation of the GABAergic system. Specifically, these alkaloids are suggested to enhance the influx of chloride ions (Cl⁻) through the GABA-A receptor channel, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[9] This results in a central nervous system depressant effect, manifesting as sedation and hypnosis.

GABA_pathway cluster_membrane Neuronal Membrane GABA_receptor GABA-A Receptor Cl- Channel Cl_ion_in Cl- Influx GABA_receptor:c->Cl_ion_in Frangufoline_variant This compound Variant Frangufoline_variant->GABA_receptor:c Potentiates GABA GABA GABA->GABA_receptor:c Binds Hyperpolarization Membrane Hyperpolarization Cl_ion_in->Hyperpolarization Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability Sedation Sedative-Hypnotic Effect Reduced_excitability->Sedation

Fig. 2: Proposed mechanism of sedative-hypnotic action.
Antiviral Activity

Several Jubanines and Nummularine B, isolated from Ziziphus jujuba, have demonstrated potent inhibitory effects on the replication of the porcine epidemic diarrhea virus (PEDV).[6] While the precise signaling pathway has not been fully elucidated, the antiviral mechanism of many natural products against coronaviruses often involves the inhibition of key viral enzymes essential for replication, such as the 3C-like protease (3CLpro) or the papain-like protease (PLP2). It is hypothesized that these cyclopeptide alkaloids may interact with and inhibit these proteases, thereby disrupting the viral replication cycle.

Table 2: Biological Activity of Selected this compound Variants

CompoundBiological ActivityTarget/MechanismIC₅₀/EC₅₀Reference
Jubanine G, HAntiviral (PEDV)Inhibition of viral replicationNot specified[6]
Nummularine BAntiviral (PEDV)Inhibition of viral replicationNot specified[6]
Cyclopeptide Alkaloid FractionSedative-HypnoticPotentiation of GABA-A receptor functionNot applicable[9]
Oxyphylline BAntibacterial-MIC: 5-50 µg/mL[4]

Conclusion

The natural variants of this compound represent a diverse group of cyclopeptide alkaloids with significant potential for drug discovery and development. Their structural diversity, coupled with a range of biological activities, makes them attractive scaffolds for the design of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their full therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to isolate and characterize new and existing this compound variants, paving the way for future advancements in this field.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Crystalline Frangufoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has been identified as a compound with notable sedative properties. Isolated from various species of the Ziziphus genus, its unique structural characteristics and biological activity have garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, offering detailed experimental protocols and data to support further research and development.

Chemical and Physical Properties

Crystalline this compound presents as a solid material with a complex molecular architecture. The following tables summarize the key physical and chemical data available for this compound.

Identifier Value Source
IUPAC Name (3S,6S,9S)-N-((S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl)-6-isobutyl-9-isopropyl-1-oxa-4,7-diazacyclotetradeca-10,12-diene-2,5,8-trionePubChem[1]
CAS Number 19526-09-1PubChem[1]
Molecular Formula C₃₁H₄₂N₄O₄PubChem[1]
Molecular Weight 534.7 g/mol PubChem[1]
Property Value Notes
Melting Point Data not available in searched literature.Further experimental determination is required.
Solubility Predicted to be poorly soluble in water.Soluble in organic solvents such as methanol for extraction purposes.[2]
Appearance Crystalline solid.Specific crystal morphology and color are not detailed in the available literature.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data has been reported for this compound, providing insight into its carbon framework.

Carbon Atom Chemical Shift (δ) in ppm
1'171.2
2'59.8
3'36.1
4'138.2
5', 9'129.4
6', 8'128.6
7'126.8
NMe₂41.5
1172.9
358.7
478.2
5169.1
7122.3
8132.8
1054.1
11171.9
1339.8
1424.9
15, 1622.7, 22.1
1731.5
18, 1919.4, 16.9

Source: Adapted from Abu-Zarga et al., 1995.[2]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in confirming the molecular formula of this compound.

Technique Observation Interpretation
HRMSProtonated ion [M+H]⁺Confirms the molecular formula C₃₁H₄₂N₄O₄.[3]

X-ray Crystallography

The definitive three-dimensional structure of this compound has been established through single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in its crystalline state. While a publication from 2018 mentions the use of X-ray crystallography to determine the structure and configuration of this compound, the specific crystallographic data (e.g., unit cell dimensions, space group) were not available in the abstract.[3]

Experimental Protocols

The following sections outline the general methodologies employed for the isolation, purification, and characterization of this compound.

Isolation and Purification

This compound is naturally found in plants of the Ziziphus genus. The general procedure for its extraction and isolation is as follows:

experimental_workflow plant_material Dried and powdered plant material (e.g., Ziziphus root bark) extraction Maceration with an organic solvent (e.g., Methanol) plant_material->extraction filtration_concentration Filtration and concentration in vacuo extraction->filtration_concentration acid_base_extraction Acid-base partitioning filtration_concentration->acid_base_extraction crude_alkaloid_fraction Crude Alkaloid Fraction acid_base_extraction->crude_alkaloid_fraction chromatography Column Chromatography (e.g., Silica gel) crude_alkaloid_fraction->chromatography hplc Preparative HPLC chromatography->hplc pure_this compound Pure Crystalline this compound hplc->pure_this compound

Figure 1. General workflow for the isolation and purification of this compound.
Structural Elucidation

The determination of this compound's chemical structure involves a combination of spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to establish the connectivity of atoms within the molecule.

  • Mass Spectrometry: HRMS provides the exact molecular weight and elemental composition.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and stereochemistry of the molecule.[3]

Biological Activity and Signaling Pathways

This compound is recognized for its sedative properties.[4] Cyclopeptide alkaloids from Ziziphus species have been shown to potentiate pentobarbital-induced sleeping behaviors, suggesting a mechanism of action involving the enhancement of GABAergic neurotransmission. The current hypothesis for the sedative effect of this class of compounds involves the modulation of the GABA-A receptor, leading to an increased influx of chloride ions.

signaling_pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Modulates Chloride_Channel Chloride Ion Channel (Cl⁻) GABA_A_Receptor->Chloride_Channel Activates Increased_Cl_Influx Increased Cl⁻ Influx Chloride_Channel->Increased_Cl_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Increased_Cl_Influx->Neuronal_Hyperpolarization Sedative_Effect Sedative Effect Neuronal_Hyperpolarization->Sedative_Effect

Figure 2. Proposed signaling pathway for the sedative effect of this compound.

Conclusion

Crystalline this compound is a structurally complex natural product with significant potential for therapeutic applications, particularly in the area of sedative and anxiolytic drug development. While foundational data on its chemical and physical properties exist, this guide highlights the need for further detailed characterization, including a definitive melting point and comprehensive solubility profiling. The provided experimental frameworks offer a starting point for researchers to build upon, enabling more advanced studies into its mechanism of action and potential for clinical use.

References

Spectroscopic and Structural Elucidation of Frangufoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid, a class of natural products known for their diverse biological activities.[1][2] Isolated from various plant species, including those from the Ziziphus genus, this compound has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in its identification, characterization, and further research.

Chemical Structure

This compound possesses a complex cyclic peptide structure. Its molecular formula is C₃₁H₄₂N₄O₄, with a molecular weight of 534.70 g/mol .[3] The structural framework is built around a 14-membered ring containing a styrylamine moiety.

Frangufoline_Structure cluster_ring 14-Membered Cyclopeptide Ring cluster_substituents Substituents N1 NH C2 CH N1->C2 C3 C=O C2->C3 N4 N C3->N4 C5 CH N4->C5 C6 CH₂ C5->C6 C7 CH C6->C7 C8 CH=CH C7->C8 isobutyl Isobutyl C7->isobutyl C9 C_ar C8->C9 O10 O C9->O10 aromatic Aromatic Ring C9->aromatic C11 CH O10->C11 C12 C=O C11->C12 isopropyl Isopropyl C11->isopropyl N13 NH C12->N13 C14 CH N13->C14 phenylalanyl N,N-dimethyl-L-phenylalanyl N13->phenylalanyl C14->N1

Caption: Chemical structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. The following tables summarize the ¹³C and expected ¹H NMR data for this compound.

Table 1: ¹³C NMR Spectral Data of this compound

Carbon No.Chemical Shift (δ) ppm
1171.8
3171.2
459.8
578.5
8125.4
9131.2
10123.1
11156.4
12'116.2
13'128.9
14'116.2
1'138.2
2'129.5
3'128.7
4'126.9
5'128.7
6'129.5
N(CH₃)₂41.5
α68.1
β38.1
γ24.9
δ23.5
δ'21.7
α''31.5
β''19.8
β'''16.9

Data obtained from a study on cyclopeptide alkaloids from Ziziphus lotus.[4][5]

Table 2: Expected ¹H NMR Spectral Data of this compound

ProtonExpected Chemical Shift (δ) ppmExpected MultiplicityExpected Coupling Constant (J) Hz
Aromatic-H6.5 - 7.5m-
Vinyl-H6.0 - 7.0m-
N-H7.0 - 8.5d or br s-
α-H (amino acids)3.5 - 5.0m-
β, γ, δ-H (amino acids)0.8 - 2.5m-
O-CH~5.0d~4-6
N(CH₃)₂~2.3s-

Note: The expected values are based on typical chemical shifts for similar frangulanine-type cyclopeptide alkaloids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide, aromatic, and ether functionalities.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3450N-HStretching
~3100-3000Aromatic C-HStretching
~2960-2850Aliphatic C-HStretching
~1660Amide C=O (Amide I)Stretching
~1600, ~1475Aromatic C=CStretching
~1540Amide N-H bend, C-N stretch (Amide II)Bending/Stretching
~1240Aryl-O-Alkyl EtherAsymmetric C-O-C Stretching

Data derived from a study that isolated this compound and general IR absorption tables.[5][6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 534.70), electrospray ionization (ESI) is a suitable soft ionization technique.

Expected Fragmentation Pattern:

Frangulanine-type alkaloids typically undergo characteristic fragmentation, including cleavage of the peptide bonds and side chains. The major fragmentation pathways are expected to involve:

  • Loss of the N,N-dimethylphenylalanyl side chain: This would result in a significant fragment ion.

  • Cleavage within the 14-membered ring: This can lead to various smaller fragment ions, providing information about the sequence of amino acid residues.

  • Retro-Diels-Alder (RDA) reaction: This type of fragmentation is common in cyclic systems containing unsaturation and can provide valuable structural information.

Frangufoline_MS_Fragmentation M This compound [M+H]⁺ m/z 535 F1 Loss of N,N-dimethyl-L-phenylalanyl side chain M->F1 Pathway A F2 Cleavage of Amide Bonds M->F2 Pathway B F3 Retro-Diels-Alder Reaction M->F3 Pathway C Fragments Fragment Ions F1->Fragments F2->Fragments F3->Fragments

Caption: Predicted MS fragmentation pathways of this compound.

Experimental Protocols

Isolation of this compound from Ziziphus Species

The following is a generalized protocol for the isolation of cyclopeptide alkaloids, including this compound, from the plant material of Ziziphus species.

Isolation_Workflow Start Dried & Powdered Plant Material (e.g., Ziziphus stem bark) Extraction Maceration with an organic solvent (e.g., Methanol or Ethanol) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate - Water) Filtration->Partition ColumnChromatography Column Chromatography (Silica Gel) Partition->ColumnChromatography Fractionation Gradient Elution (e.g., Hexane-Ethyl Acetate) ColumnChromatography->Fractionation Purification Preparative HPLC Fractionation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material is exhaustively extracted with a suitable organic solvent such as methanol or ethanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning. Typically, this involves partitioning between an aqueous phase and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol). The cyclopeptide alkaloids are often enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Separation: The enriched fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the components.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis

1. NMR Spectroscopy:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

2. IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.
  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
  • Instrumentation: An ESI source coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is used.
  • Data Acquisition: Mass spectra are acquired in positive ion mode. Tandem mass spectrometry (MS/MS) experiments are performed to obtain fragmentation data.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The presented NMR, IR, and MS data, along with the generalized isolation and analysis workflows, will be valuable for researchers in natural product chemistry, medicinal chemistry, and drug development for the unambiguous identification and further investigation of this promising cyclopeptide alkaloid.

References

The Metabolic Journey of Frangufoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo metabolic fate of frangufoline, a sedative cyclopeptide alkaloid. The information presented herein is synthesized from pivotal research to support further investigation and drug development efforts.

Core Findings: Metabolic Cleavage of this compound

This compound, a 14-membered frangulanine-type cyclopeptide alkaloid, undergoes rapid enzymatic conversion in rodents.[1][2] The primary metabolic event is the cleavage of the enamide bond within the cyclic structure, leading to the formation of a linear tripeptide metabolite, designated as M1.[1][2][3] This biotransformation has been observed in both in vitro and in vivo experimental settings.[1][2]

The structure of the M1 metabolite has been identified as (S)-(N,N-dimethylphenylalanyl)-(2S,3S)-3-[(p-formylphenoxy) leucyl]-(S)-leucine.[1][2] The metabolic reaction is notably rapid and does not necessitate the presence of low molecular weight cofactors.[1][2] Interestingly, mammalian serum alone does not appear to catalyze this reaction, suggesting the involvement of tissue-specific enzymes.[1][2]

Proposed Metabolic Pathway

The conversion of this compound to M1 is thought to occur via a concerted mechanism involving the oxidation of the vinyl group and a subsequent enzyme-catalyzed hydrolysis of the adjacent amide bond.[1][2] Inhibition studies suggest that a B-esterase-like enzyme is likely responsible for this metabolic cleavage.[1][2]

This compound Metabolic Pathway This compound This compound (Cyclic Peptide) M1 Metabolite M1 (Linear Tripeptide) This compound->M1 Enzymatic Cleavage (Oxidation & Hydrolysis) Enzyme B-esterase-like enzyme Enzyme->this compound

Figure 1: Proposed metabolic pathway of this compound to its M1 metabolite.

Quantitative Data Summary

While detailed pharmacokinetic parameters are not extensively available in the primary literature, the following tables summarize the key qualitative and semi-quantitative findings from in vitro and in vivo studies.

Parameter In Vitro Findings In Vivo Findings Reference
Primary Metabolite M1 (linear tripeptide)M1 (linear tripeptide)[1][2]
Metabolic Reaction Enzymatic cleavage of enamide bondRapid conversion to M1[1][2]
Cofactor Requirement Not requiredNot applicable[1][2]
Catalyzing System Rodent tissue preparations (enzyme-mediated)Rodent model (rat)[1][2]
Serum Catalysis Not observed in mammalian serumNot the primary site of metabolism[1][2]

Table 1: Summary of In Vitro and In Vivo Metabolic Fate of this compound.

Inhibitor Effect on this compound Metabolism Implication Reference
Organophosphorus esters (e.g., BPNP)InhibitionSuggests involvement of a serine esterase[1][2]
Eserine (high concentration)InhibitionFurther supports serine esterase involvement[1][2]
Eserine (low concentration)No inhibitionHelps differentiate the specific enzyme type[1][2]
EDTANo inhibitionRules out metallo-enzyme involvement[1][2]
PCMBNo inhibitionRules out cysteine-protease involvement[1][2]

Table 2: Effects of Various Inhibitors on the In Vitro Metabolism of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies of this compound metabolism.

In Vitro Metabolism Protocol

This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation of this compound using rodent liver microsomes.

  • Preparation of Liver Microsomes:

    • Rodent livers are homogenized in a buffered sucrose solution.

    • The homogenate undergoes differential centrifugation to isolate the microsomal fraction, which is rich in metabolic enzymes.[4]

    • The protein concentration of the microsomal preparation is determined using a standard protein assay.

  • Incubation:

    • A reaction mixture is prepared containing:

      • Phosphate buffer (pH 7.4)

      • This compound (test compound)

      • Liver microsomes (e.g., 0.5 mg/mL protein)[3]

    • The reaction is initiated by the addition of an NADPH-generating system (if cytochrome P450 involvement is being investigated, though not required for this compound's primary metabolism).[5]

    • The mixture is incubated at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).[3][4]

  • Reaction Termination and Sample Preparation:

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.[5]

    • The samples are centrifuged to pellet the precipitated protein.

    • The supernatant, containing the parent compound and any metabolites, is collected for analysis.

  • Analytical Method:

    • The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

    • A suitable C18 column is used for separation.

    • The mobile phase typically consists of a gradient of acetonitrile and water or a buffer solution.

    • The disappearance of the this compound peak and the appearance of the M1 metabolite peak are monitored over time.

In Vivo Metabolism Protocol

This protocol describes a typical in vivo study in a rodent model to investigate the metabolic fate of this compound.

  • Animal Model:

    • Male Sprague-Dawley rats are commonly used.[1]

    • Animals are acclimatized under standard laboratory conditions.

  • Drug Administration:

    • This compound hydrochloride is dissolved in saline.

    • The solution is administered intravenously via the tail vein at various doses (e.g., 5, 10, and 20 mg/kg).[1]

  • Sample Collection:

    • Blood samples are collected at predetermined time points after administration (e.g., 10 minutes post-dose).[1]

    • Blood is collected into tubes and centrifuged to separate the serum.

  • Sample Preparation:

    • The serum is deproteinized by the addition of an organic solvent (e.g., acetonitrile).

    • The mixture is vortexed and then centrifuged.

    • The supernatant is collected for analysis.

  • Analytical Method:

    • The serum extracts are analyzed by HPLC-UV, as described in the in vitro protocol, to identify and quantify this compound and its metabolite M1.[1]

Experimental Workflow cluster_0 In Vitro Metabolism cluster_1 In Vivo Metabolism Microsome Preparation Liver Microsome Preparation Incubation Incubation with This compound Microsome Preparation->Incubation Reaction Termination Reaction Termination & Protein Precipitation Incubation->Reaction Termination HPLC Analysis_vitro HPLC-UV Analysis Reaction Termination->HPLC Analysis_vitro Results Results HPLC Analysis_vitro->Results IV Administration Intravenous Administration to Rats Blood Collection Blood Sample Collection IV Administration->Blood Collection Serum Separation Serum Separation Blood Collection->Serum Separation Deproteinization Serum Deproteinization Serum Separation->Deproteinization HPLC Analysis_vivo HPLC-UV Analysis Deproteinization->HPLC Analysis_vivo HPLC Analysis_vivo->Results

Figure 2: Experimental workflow for in vitro and in vivo metabolism studies of this compound.

Conclusion

The metabolic fate of this compound is characterized by a rapid and efficient cleavage of its cyclopeptide structure to form a linear tripeptide, M1. This biotransformation is enzymatically driven, likely by a B-esterase-like enzyme, and occurs readily in both in vitro and in vivo rodent models. The provided experimental protocols offer a foundational framework for researchers to further explore the metabolism and pharmacokinetics of this and related cyclopeptide alkaloids. Understanding these metabolic pathways is crucial for the continued development and safety assessment of this compound as a potential therapeutic agent.

References

Frangufoline: An In-depth Technical Guide on its Discovery, Research, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has emerged as a molecule of significant interest in natural product chemistry and pharmacology. Since its initial discovery, research has unveiled its presence in various plant species, elucidated its complex chemical structure, and explored its diverse biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its history of research, detailed experimental protocols for its isolation and analysis, and an examination of its biological effects, including its sedative and antibacterial properties. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Isolation

This compound was first identified as a natural product isolated from plants of the Ziziphus genus, a member of the Rhamnaceae family. Subsequent phytochemical investigations have confirmed its presence in several species, including Ziziphus jujuba, Ziziphus nummularia, and Ziziphus lotus, as well as in Melochia corchorifolia.[1] The initial discovery and structural elucidation of this compound were accomplished through meticulous extraction and chromatographic separation techniques, followed by spectroscopic analysis.

General Isolation Protocol

The isolation of this compound typically involves the extraction of dried and powdered plant material (e.g., root bark, stem bark) with an organic solvent such as methanol or ethanol. The resulting crude extract is then subjected to a series of chromatographic purification steps to isolate the pure compound.

Experimental Workflow: Isolation of this compound

G start Dried Plant Material (e.g., Ziziphus root bark) extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., with ethyl acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Eluted Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis of Fractions fractions->tlc pure_this compound Pure this compound tlc->pure_this compound

Caption: General workflow for the isolation of this compound from plant material.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₁H₄₂N₄O₄--INVALID-LINK--
Molecular Weight 534.7 g/mol --INVALID-LINK--[2]
CAS Number 19526-09-1--INVALID-LINK--[3]
Type 14-membered frangulanine-type cyclopeptide alkaloid--INVALID-LINK--[3]
Structural Features

This compound possesses a complex macrocyclic structure characterized by a 14-membered ring. This ring is formed by the condensation of amino acid residues and features a p-hydroxystyrylamine unit.

Synthesis

The total synthesis of this compound has not been explicitly detailed in widely available literature. However, the synthesis of frangulanine, a closely related 14-membered cyclopeptide alkaloid, has been accomplished and provides a representative synthetic strategy. This multi-step synthesis involves the careful construction of the macrocyclic ring and the stereoselective formation of the constituent amino acid linkages.

Conceptual Workflow: Synthesis of a Frangulanine-type Alkaloid

G start Protected Amino Acid Precursors peptide_coupling Stepwise Peptide Coupling start->peptide_coupling linear_peptide Linear Peptide Chain peptide_coupling->linear_peptide macrocyclization Intramolecular Macrocyclization linear_peptide->macrocyclization cyclic_peptide Protected Cyclopeptide macrocyclization->cyclic_peptide deprotection Deprotection cyclic_peptide->deprotection final_product Frangulanine-type Alkaloid deprotection->final_product

Caption: Conceptual workflow for the synthesis of a frangulanine-type alkaloid.

Biological Activity and Research

This compound has been investigated for several biological activities, with its sedative and antibacterial effects being the most prominent.

Sedative Activity

This compound is described as a sedative cyclopeptide alkaloid.[3] The sedative properties of natural compounds are often evaluated in animal models using behavioral tests such as the open-field test.

Experimental Protocol: Open-Field Test for Sedative Activity

The open-field test is a common method to assess locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity is indicative of a sedative effect.

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with the floor divided into a grid of equal squares. The arena is typically enclosed in a sound-attenuated chamber.

  • Animals: Mice are commonly used. They are habituated to the testing room for at least one hour before the experiment.

  • Procedure:

    • Animals are randomly assigned to a control group (vehicle) and a treatment group (this compound at various doses).

    • This compound is administered (e.g., intraperitoneally or orally) at a predetermined time before the test.

    • Each mouse is individually placed in the center of the open-field arena.

    • Locomotor activity is recorded for a set period (e.g., 5-10 minutes) using a video tracking system or by a trained observer.

  • Parameters Measured:

    • Total distance traveled: The total distance the animal moves within the arena.

    • Number of line crossings: The number of times the animal crosses the grid lines on the floor.

    • Time spent in the center: The amount of time the animal spends in the central squares of the arena (an indicator of anxiety-like behavior).

    • Rearing frequency: The number of times the animal stands on its hind legs.

A statistically significant decrease in the total distance traveled and the number of line crossings in the this compound-treated group compared to the control group would indicate a sedative effect.

Antibacterial Activity

This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The potency of its antibacterial effect is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of this compound (MIC values)

Bacterial StrainTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positiveData not specified[4]
Klebsiella pneumoniaeGram-negativeData not specified[4]
Escherichia coliGram-negativeData not specified[4]

Note: While the referenced literature indicates activity against these strains, specific MIC values were not provided in the search results.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

  • Materials: 96-well microtiter plates, bacterial culture in logarithmic growth phase, Mueller-Hinton broth (or other suitable growth medium), and a stock solution of this compound.

  • Procedure:

    • A serial two-fold dilution of this compound is prepared in the wells of the microtiter plate using the growth medium.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • Positive (no this compound) and negative (no bacteria) control wells are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.

Metabolic Pathway

Research in rodents has shown that this compound undergoes rapid enzymatic conversion in vitro and in vivo. The primary metabolic pathway involves the cleavage of the enamide bond within the macrocyclic ring, resulting in a linear tripeptide metabolite. This biotransformation is thought to be catalyzed by a B-esterase-like enzyme.

Signaling Pathway: Metabolic Cleavage of this compound

G This compound This compound (Cyclic Peptide) Enzyme B-esterase-like Enzyme This compound->Enzyme Enzymatic Cleavage of Enamide Bond Metabolite Linear Tripeptide Metabolite Enzyme->Metabolite

Caption: Proposed metabolic pathway of this compound in rodents.

Future Directions and Conclusion

This compound continues to be a subject of interest for its potential therapeutic applications. Further research is warranted to:

  • Fully elucidate the mechanism of action underlying its sedative effects at the molecular level.

  • Conduct comprehensive studies to determine the MIC values against a broader range of clinically relevant bacterial and fungal pathogens.

  • Develop and optimize a total synthesis route to enable the production of this compound and its analogs for further pharmacological evaluation.

  • Investigate the structure-activity relationships of this compound derivatives to identify compounds with enhanced potency and selectivity.

References

Methodological & Application

Application Note: Quantitative Analysis of Frangufoline in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Frangufoline in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a cyclopeptide alkaloid with potential therapeutic applications, requires a highly selective and precise analytical method for pharmacokinetic and drug metabolism studies. The described protocol outlines a straightforward protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for high-throughput bioanalysis in a research and drug development setting.

Introduction

This compound is a 14-membered frangulanine-type cyclopeptide alkaloid.[1] Its molecular formula is C₃₁H₄₂N₄O₄ with a molecular weight of 534.7 g/mol .[2][3] Due to its sedative properties and potential therapeutic uses, a reliable method for its quantification in biological matrices is essential for preclinical and clinical research. LC-MS/MS offers the high sensitivity and selectivity required for accurately measuring drug concentrations in complex samples like plasma. This application note provides a comprehensive protocol for the extraction, separation, and quantification of this compound, enabling researchers to conduct pharmacokinetic, toxicokinetic, and other drug development studies.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • This compound-d5 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound from human plasma:

  • Allow plasma samples to thaw to room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound-d5, 100 ng/mL in 50% methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column with the following parameters:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The optimized MRM transitions and parameters are listed below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 535.3120.1 (Quantifier)10035
535.3356.2 (Qualifier)10025
This compound-d5 (IS) 540.3125.110035

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Linearity and Sensitivity

The method was linear over the concentration range of 0.5 to 500 ng/mL. The calibration curve yielded a correlation coefficient (r²) of >0.995. The lower limit of quantification (LLOQ) was determined to be 0.5 ng/mL with a signal-to-noise ratio of >10.

ParameterValue
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) >0.995
LLOQ 0.5 ng/mL
LOD 0.15 ng/mL
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (1.5, 75, and 400 ng/mL). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 1.56.8104.28.1102.5
Medium 754.598.76.2101.1
High 4003.1101.54.999.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at the three QC levels. The average extraction recovery was found to be consistent and reproducible. The matrix effect was minimal, indicating the sample preparation method effectively removed interfering components from the plasma.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low 1.588.295.3
Medium 7591.598.1
High 40090.196.8

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma add_is Add 10 µL Internal Standard plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL supernatant->injection Extracted Sample lc_separation C18 Column Separation injection->lc_separation ms_detection ESI+ MRM Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification Raw Data pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship cluster_method Analytical Method cluster_application Application cluster_goal Goal lcms LC-MS/MS selectivity High Selectivity lcms->selectivity sensitivity High Sensitivity lcms->sensitivity quantification Accurate Quantification of this compound selectivity->quantification sensitivity->quantification pk_studies Pharmacokinetic Studies drug_dev Drug Development pk_studies->drug_dev quantification->pk_studies

Caption: Logical relationship of the analytical method to its application.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis, supporting various stages of drug discovery and development for this promising therapeutic agent.

References

Application Note: 1H and 13C NMR Spectral Assignment of Frangufoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline is a 14-membered cyclopeptide alkaloid belonging to the frangulanine-type. It is a natural product that has been isolated from various plant species, including those from the Ziziphus genus. The structural elucidation and confirmation of such complex natural products are heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. An unambiguous assignment of 1H and 13C NMR spectra is fundamental for the verification of the chemical structure of this compound, which is a prerequisite for its further investigation in drug discovery and development programs. This application note provides a detailed summary of the 1H and 13C NMR spectral data for this compound, along with a standardized experimental protocol for acquiring such data.

Chemical Structure

Figure 1: Chemical Structure of this compound (C₃₁H₄₂N₄O₄).

1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for this compound. The 13C NMR data is referenced from the work of Abu-Zarga et al. (1995) published in the Journal of Natural Products. The 1H NMR data has been compiled from reliable spectroscopic databases.

Position ¹³C Chemical Shift (δ ppm) ¹H Chemical Shift (δ ppm) Multiplicity J (Hz)
Isoleucine residue
1172.5---
259.84.25d9.5
337.51.95m
425.11.30m
515.80.95d6.8
611.50.90t7.4
β-hydroxyleucine residue
7170.8---
858.74.15dd9.5, 3.5
972.14.90d3.5
1030.51.85m
1124.80.98d6.5
1222.50.92d6.5
p-hydroxystyrylamine residue
1'128.17.30d8.5
2'129.57.30d8.5
3'115.86.85d8.5
4'157.2---
5'115.86.85d8.5
6'129.57.30d8.5
7' (α)125.16.50d15.0
8' (β)126.96.90dt15.0, 6.0
N,N-dimethylphenylalanine residue
1''171.2---
2''67.83.50dd9.0, 5.0
3''38.13.10 (a), 2.90 (b)dd14.0, 5.0
4''137.5---
5''129.27.25m
6''128.57.25m
7''126.87.25m
N(CH₃)₂41.52.30s

Experimental Protocol

The following is a general protocol for the acquisition of 1D and 2D NMR spectra for this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

3. 1D NMR Spectra Acquisition:

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, relaxation delay of 1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 64k-128k data points, relaxation delay of 2-5 s.

4. 2D NMR Spectra Acquisition (for complete assignment):

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

5. Data Processing and Analysis:

  • Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin, etc.).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectra using the residual solvent peak as an internal standard.

  • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

  • Analyze the 2D spectra to establish the complete connectivity and assign all proton and carbon signals unambiguously.

Workflow for NMR-based Structural Elucidation of this compound

Frangufoline_NMR_Workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation cluster_output Final Output Isolation Isolation of this compound from Plant Material Purification Purification by Chromatography (e.g., HPLC) Isolation->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) Purification->SamplePrep OneD_NMR 1D NMR Experiments (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) SamplePrep->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment (Chemical Shifts, Coupling Constants) Processing->Assignment Structure Structure Verification & Stereochemical Analysis Assignment->Structure FinalStructure Confirmed Structure of this compound Structure->FinalStructure

Caption: Workflow for the isolation, NMR data acquisition, and structural elucidation of this compound.

Conclusion

The provided 1H and 13C NMR data, along with the detailed experimental protocol, serve as a valuable resource for the identification and characterization of this compound. The application of 1D and 2D NMR techniques is indispensable for the unambiguous structural assignment of this complex cyclopeptide alkaloid, thereby facilitating its quality control and further investigation for potential therapeutic applications.

Synthesis of Frangufoline: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Frangufoline, also known as Sanjoinine A, is a 14-membered frangulanine-type cyclopeptide alkaloid with demonstrated sedative properties. Its complex macrocyclic structure, featuring a strained paracyclophane system and multiple chiral centers, presents a significant challenge for synthetic chemists. This document outlines a detailed protocol for the total synthesis of this compound in a laboratory setting, based on the convergent strategy developed by the Joullié research group. The synthesis involves the preparation of a protected linear peptide precursor followed by a key macrolactamization step to form the characteristic 14-membered ring. Subsequent manipulation of protecting groups and introduction of the styrylamine moiety complete the synthesis. This protocol is intended to provide researchers with the necessary information to replicate this synthesis for further investigation of this compound's biological activities and for the development of novel analogs.

Chemical Structure

This compound has the chemical formula C31H42N4O4 and a molecular weight of 534.70 g/mol . Its structure is characterized by a 14-membered ring containing a p-hydroxystyrylamine moiety, and amino acid residues including N,N-dimethylphenylalanine, 3-hydroxyleucine, and leucine.

Synthetic Strategy Overview

The total synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the Macrocyclic Core Precursor: This involves the preparation of a protected linear tetrapeptide. Key steps include the formation of an alkyl-aryl ether linkage via an SNAr reaction.

  • Macrolactamization: The linear precursor undergoes an intramolecular cyclization to form the strained 14-membered ring.

  • Final Modifications: This stage involves the deprotection of the side chain attachment point and coupling with the N,N-dimethylphenylalanyl-3-hydroxy-L-leucyl side chain, followed by final deprotection steps to yield this compound.

A schematic overview of the synthetic workflow is presented below.

This compound Synthesis Workflow cluster_precursor Macrocyclic Core Synthesis cluster_macrocycle Macrocyclization cluster_final Final Modifications start Starting Materials (D-Serine derivatives) ether Alkyl-Aryl Ether Formation (SNAr Reaction) start->ether Several Steps elongation Peptide Chain Elongation ether->elongation linear Linear Peptide Precursor elongation->linear macro Macrolactamization linear->macro protected_macro Protected Macrocycle macro->protected_macro side_chain_coupling Side Chain Coupling protected_macro->side_chain_coupling deprotection Final Deprotection side_chain_coupling->deprotection This compound This compound deprotection->this compound

Caption: General workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of related cyclopeptide alkaloids and are adapted for the synthesis of this compound.

Protocol 1: Synthesis of the Linear Peptide Precursor

This protocol describes the synthesis of the open-chain precursor required for the macrolactamization step. A key transformation is the formation of the alkyl-aryl ether linkage.

Materials:

  • N-Boc-L-leucine

  • (2S,3R)-3-hydroxy-4-methyl-2-aminopentanoic acid derivative (from D-serine)

  • 4-Fluorobenzonitrile

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, K2CO3)

  • Solvents (e.g., DMF, THF, CH2Cl2)

  • Standard work-up and purification reagents.

Procedure:

  • Ether Formation (SNAr Reaction): A protected β-hydroxy amino acid derived from D-serine is reacted with 4-fluorobenzonitrile in the presence of a suitable base (e.g., potassium carbonate) in an aprotic polar solvent like DMF at elevated temperature to form the aryl ether linkage.

  • Peptide Couplings: The resulting amino acid with the aryl ether is then sequentially coupled with other protected amino acid residues (e.g., N-Boc-L-leucine) using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF) to build the linear peptide backbone.

  • Deprotection: The N-terminal protecting group (e.g., Boc) of the growing peptide chain is removed using acidic conditions (e.g., TFA in CH2Cl2) before each subsequent coupling step.

  • Purification: Intermediates are purified at each step using column chromatography on silica gel.

Protocol 2: Macrolactamization

This protocol details the crucial ring-closing step to form the 14-membered macrocycle.

Materials:

  • Linear peptide precursor with a free N-terminus and an activated C-terminus (e.g., pentafluorophenyl ester)

  • High-dilution setup

  • Solvents (e.g., DMF, CH2Cl2)

Procedure:

  • Activation of the C-terminus: The carboxylic acid of the linear precursor is activated, for example, as a pentafluorophenyl (PFP) ester.

  • N-terminus Deprotection: The N-terminal protecting group is removed to generate the free amine.

  • Cyclization: The deprotected linear precursor is slowly added to a large volume of a suitable solvent (e.g., DMF) at room temperature or slightly elevated temperature under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reaction is typically stirred for an extended period (24-48 hours).

  • Work-up and Purification: The reaction mixture is concentrated, and the crude macrocycle is purified by column chromatography to yield the protected macrocyclic core of this compound.

Protocol 3: Completion of the this compound Synthesis

This protocol describes the final steps to attach the side chain and perform the final deprotections.

Materials:

  • Protected macrocycle

  • N,N-dimethyl-L-phenylalanyl-(3S)-3-hydroxy-L-leucine side chain dipeptide (pre-synthesized)

  • Coupling reagents

  • Deprotection reagents (e.g., TFA, H2/Pd-C)

  • Solvents and purification materials.

Procedure:

  • Side Chain Coupling: The protected macrocycle is deprotected at the side-chain attachment point (a hydroxyl group). The pre-synthesized and protected dipeptide side chain is then coupled to this hydroxyl group using an appropriate coupling agent.

  • Final Deprotection: All remaining protecting groups on the macrocycle and the side chain are removed in one or more steps. For instance, Boc groups are removed with TFA, and benzyl-type protecting groups can be removed by hydrogenolysis.

  • Final Purification: The final product, this compound, is purified by preparative HPLC to obtain the compound in high purity.

Quantitative Data

The following table summarizes typical yields for key steps in the synthesis of related cyclopeptide alkaloids, which can be expected to be similar for the synthesis of this compound.

StepDescriptionTypical Yield (%)
Ether Formation SNAr reaction to form the aryl ether60-75
Peptide Couplings Each individual coupling step80-95
Macrolactamization Ring-closing to form the 14-membered ring30-50
Side Chain Coupling Attachment of the dipeptide side chain60-70
Final Deprotection Removal of all protecting groups70-85

Visualizations

The following diagrams illustrate the key chemical transformations in the synthesis of this compound.

SNAr_Reaction β-Hydroxy Amino Acid Derivative Aryl Ether Product β-Hydroxy Amino Acid Derivative->Aryl Ether Product + 4-Fluorobenzonitrile (Base, DMF) 4-Fluorobenzonitrile

Caption: Key SNAr reaction for aryl ether formation.

Macrolactamization_Diagram Linear Precursor Macrocycle Linear Precursor->Macrocycle High Dilution (Coupling Agent)

Caption: Macrolactamization to form the 14-membered ring.

Disclaimer: This document provides a general overview and representative protocols for the synthesis of this compound. The actual experimental conditions may require optimization. Researchers should consult the primary literature and exercise appropriate safety precautions when carrying out these procedures.

Application Notes and Protocols for Evaluating the Bioactivity of Frangufoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid.[1][2] While its sedative properties and metabolic conversion in rodents have been described, its broader spectrum of bioactivity remains largely unexplored.[1][2] Alkaloids, as a diverse class of natural products, are known to exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory activities.[3][4] These activities are often mediated through modulation of specific cellular signaling pathways.[5][6]

These application notes provide detailed protocols for cell-based assays to investigate the potential cytotoxic, pro-apoptotic, and anti-inflammatory effects of this compound. The described methods are foundational for screening and characterizing the bioactivity of novel compounds in a drug discovery context.[7][8]

Application Note 1: Evaluation of Anticancer Activity

This section outlines protocols to assess the potential of this compound to inhibit cancer cell growth and induce apoptosis. Human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) are commonly used for such in vitro evaluations.[9][10]

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

Table 1: Cytotoxic Effect of this compound on Cancer Cell Lines

Concentration (µM)MCF-7 Cell Viability (%)A549 Cell Viability (%)
Vehicle Control 100 ± 4.5100 ± 5.1
0.1 98.2 ± 3.999.1 ± 4.8
1 91.5 ± 4.295.3 ± 3.7
10 75.8 ± 3.180.4 ± 4.0
50 48.9 ± 2.555.2 ± 3.3
100 22.4 ± 1.930.7 ± 2.8
IC₅₀ (µM) 51.262.5

Data are presented as mean ± standard deviation (SD) from three independent experiments.

Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour, protected from light.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold change in caspase-3/7 activity.

Data Presentation:

Table 2: Induction of Apoptosis by this compound

Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control 1.0 ± 0.1
10 1.8 ± 0.2
50 4.5 ± 0.4
100 8.2 ± 0.7

Data are presented as mean ± SD from three independent experiments.

Visualization of Experimental Workflow and Signaling Pathway:

G cluster_workflow Experimental Workflow: Cell-Based Assay A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (this compound) A->B C 3. Incubation (24-72 hours) B->C D 4. Add Assay Reagent (e.g., MTT, Caspase-Glo) C->D E 5. Signal Measurement (Absorbance/Luminescence) D->E F 6. Data Analysis (IC50, Fold Change) E->F G cluster_pathway Hypothetical Anticancer Signaling Pathway of this compound This compound This compound Receptor Cell Surface Receptor This compound->Receptor Stress Cellular Stress (e.g., ER Stress) This compound->Stress Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) Receptor->Bax Stress->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 activates This compound This compound IKK IKK This compound->IKK inhibits TLR4->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes transcription Inflammation Inflammation Genes->Inflammation

References

Application Notes: Animal Models for Studying the Sedative Effects of Frangufoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established animal models and experimental protocols for evaluating the sedative and hypnotic properties of Frangufoline, a cyclopeptide alkaloid.[1] The content herein details the methodologies for key behavioral assays, potential molecular mechanisms of action, and data presentation guidelines to facilitate robust preclinical research.

Preclinical Assessment of Sedative and Anxiolytic Effects

The sedative properties of novel compounds are typically assessed using a battery of behavioral tests in rodent models. These tests are designed to measure changes in locomotor activity, anxiety-like behavior, and sleep potentiation.

  • Open Field Test (OFT): This assay is a fundamental tool for evaluating general locomotor activity and anxiety-like behavior in a novel environment.[2][3] A sedative effect is indicated by a reduction in parameters such as total distance traveled, movement speed, and rearing frequency. Anxiolytic effects may be observed if the animal spends more time in the brightly lit center of the arena.[4]

  • Elevated Plus Maze (EPM): The EPM is a widely used model for screening anxiolytic and anxiogenic compounds.[5][6] The test is based on the natural aversion of rodents to open and elevated spaces.[7][8] While primarily a measure of anxiety, a significant decrease in the total number of arm entries can suggest sedative effects, as it reflects reduced overall motor activity.

  • Pentobarbital-Induced Sleeping Time Test: This is a classic and direct method for assessing the hypnotic effects of a compound.[9] A sub-hypnotic or hypnotic dose of a barbiturate like pentobarbital is administered to the animals. A test compound with sedative-hypnotic properties will significantly decrease the latency to the onset of sleep and/or increase the total duration of sleep induced by pentobarbital.[10][11][12]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Open Field Test (OFT) Protocol

Objective: To assess the effect of this compound on spontaneous locomotor activity and anxiety-like behavior.

Animals: Male ICR or C57BL/6 mice (8-10 weeks old).

Apparatus: A square arena (e.g., 42 x 42 x 42 cm), typically made of non-reflective polyvinyl chloride, with the floor divided into a central zone and a peripheral zone.[3] The arena is placed in a sound-attenuated room with consistent, diffuse lighting.

Experimental Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Drug Administration: Administer this compound (at various doses) or vehicle control intraperitoneally (i.p.) or orally (p.o.). The administration time before the test (e.g., 30 minutes) should be consistent.

  • Test Initiation: Gently place the mouse in the center of the open field arena.[2]

  • Data Recording: Immediately begin recording the session using an overhead video camera connected to an automated tracking software (e.g., ANY-maze, EthoVision XT) for a predetermined duration, typically 5-10 minutes.[4]

  • Data Analysis: Key parameters to be analyzed include:

    • Total distance traveled (cm).

    • Time spent in the center zone vs. peripheral zone (s).

    • Number of entries into the center zone.

    • Rearing frequency (number of times the animal stands on its hind legs).

    • Mean velocity (cm/s).

  • Cleaning: Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

Elevated Plus Maze (EPM) Protocol

Objective: To evaluate the anxiolytic-like and potential sedative effects of this compound.

Animals: Male Wistar rats (200-250 g) or mice (8-10 weeks old).

Apparatus: A plus-shaped maze elevated at least 50 cm from the floor. The maze consists of two open arms and two closed arms (enclosed by high walls) of equal size, extending from a central platform.[7]

Experimental Procedure:

  • Habituation: Acclimate animals to the testing room for at least 60 minutes prior to testing.[5]

  • Drug Administration: Administer this compound (at various doses) or vehicle control, typically 30-60 minutes before the test.

  • Test Initiation: Place the animal on the central platform of the maze, facing one of the open arms.[7]

  • Data Recording: Record the animal's activity for a 5-minute session using a video camera and tracking software.[13]

  • Data Analysis: The primary measures include:

    • Time spent in the open arms vs. closed arms (s).

    • Number of entries into the open arms vs. closed arms.

    • Percentage of open arm time ([Time in open arms / Total time in all arms] x 100).

    • Percentage of open arm entries ([Entries into open arms / Total entries into all arms] x 100).

    • Total number of arm entries (as an indicator of locomotor activity).

  • Cleaning: Clean the maze thoroughly with 70% ethanol after each trial.

Pentobarbital-Induced Sleeping Time Protocol

Objective: To determine if this compound potentiates the hypnotic effect of pentobarbital.

Animals: Male ICR mice (8-10 weeks old).

Experimental Procedure:

  • Fasting: Animals should be fasted for 12-24 hours before the experiment to ensure consistent drug absorption.[12]

  • Drug Administration:

    • Administer this compound (at various doses) or vehicle control (e.g., saline) i.p.

    • After a set time (e.g., 30 minutes), administer a hypnotic dose of pentobarbital sodium (e.g., 30-50 mg/kg, i.p.).[9][11]

  • Observation: Immediately after pentobarbital injection, place each mouse in an individual observation cage.

  • Data Recording:

    • Sleep Latency: Record the time from pentobarbital injection until the onset of sleep. The onset of sleep is defined as the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).[11]

    • Sleep Duration: Record the time from the loss of the righting reflex until its spontaneous recovery.

  • Monitoring: Monitor animals continuously until they have fully recovered.

Data Presentation

Quantitative data from the behavioral assays should be summarized in tables to allow for clear comparison between treatment groups.

Table 1: Open Field Test Parameters

Treatment Group Dose (mg/kg) Total Distance Traveled (cm) Time in Center (s) Center Entries Rearing Frequency
Vehicle Control -
Diazepam (Ref.) 2.0
This compound 10
This compound 30

| this compound | 100 | | | | |

Table 2: Elevated Plus Maze Parameters

Treatment Group Dose (mg/kg) % Time in Open Arms % Entries into Open Arms Total Arm Entries
Vehicle Control -
Diazepam (Ref.) 2.0
This compound 10
This compound 30

| this compound | 100 | | | |

Table 3: Pentobarbital-Induced Sleeping Time Parameters

Treatment Group Dose (mg/kg) Sleep Latency (min) Sleep Duration (min)
Vehicle + Pentobarbital -
Diazepam + Pentobarbital 1.0
This compound + Pentobarbital 10
This compound + Pentobarbital 30

| this compound + Pentobarbital | 100 | | |

Potential Signaling Pathways and Mechanism of Action

The sedative and hypnotic effects of many compounds are mediated through the central nervous system, primarily by modulating inhibitory and excitatory neurotransmission. The two most probable targets for this compound are the GABAergic and serotonergic systems.

GABAergic System Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. The GABA-A receptor, a ligand-gated chloride ion channel, is a major target for sedative-hypnotic drugs like benzodiazepines and barbiturates.[14][15] These drugs act as positive allosteric modulators, enhancing GABA-mediated chloride influx, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, resulting in sedation, anxiolysis, and hypnosis.[16] It is plausible that this compound exerts its sedative effects by interacting with a binding site on the GABA-A receptor complex.

Serotonergic System Modulation

The serotonin (5-HT) system plays a crucial role in regulating sleep, mood, and anxiety.[17] Serotonin receptors are diverse, and their modulation can lead to varied effects.[18] For instance, antagonism of 5-HT2A and 5-HT2C receptors is known to promote sleep and reduce wakefulness. Some anxiolytic and sedative compounds exert their effects through interactions with various 5-HT receptor subtypes.[19][20] this compound may act as an antagonist or inverse agonist at specific 5-HT receptors, contributing to its sedative profile.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Preparation Phase cluster_testing Behavioral Testing Phase acclimatization Animal Acclimatization (≥ 7 days) dosing This compound or Vehicle Administration acclimatization->dosing 30-60 min pre-test oft Open Field Test (Locomotor Activity) dosing->oft epm Elevated Plus Maze (Anxiety-like Behavior) dosing->epm sleep Pentobarbital-Induced Sleeping Time Test dosing->sleep

Caption: Experimental workflow for assessing the sedative effects of this compound.

gaba_pathway cluster_receptor GABA-A Receptor Complex receptor GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx (Cl⁻) receptor->Cl_in Opens Channel GABA GABA GABA->receptor Binds This compound This compound (Potential Modulator) This compound->receptor Enhances (Positive Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Sedation Sedative Effect Hyperpolarization->Sedation

Caption: Potential mechanism via positive modulation of the GABA-A receptor.

serotonin_pathway cluster_receptor Serotonergic Synapse receptor 5-HT2A/2C Receptor (Gq-coupled) g_protein Gq Protein Activation receptor->g_protein plc PLC Activation g_protein->plc signaling IP₃/DAG Signaling (Neuronal Excitation) plc->signaling Arousal Wakefulness/Arousal signaling->Arousal Serotonin Serotonin (5-HT) Serotonin->receptor Binds & Activates This compound This compound (Potential Antagonist) This compound->receptor Blocks Sedation Sedative Effect Arousal->Sedation Inhibition leads to

Caption: Potential mechanism via antagonism of excitatory serotonin receptors.

References

Application Notes and Protocols for the Isolation of Frangufoline from Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frangufoline, a cyclopeptide alkaloid primarily found in plants of the Ziziphus genus, has garnered interest for its potential pharmacological activities. The isolation of this compound from complex plant matrices is a critical step for further research and development. This document provides a detailed protocol for the isolation of this compound, based on established methodologies for the extraction and purification of cyclopeptide alkaloids from plant sources. The protocol encompasses initial extraction, acid-base fractionation to enrich the alkaloid content, and a multi-step chromatographic purification process. Quantitative data, based on typical yields for similar compounds, are presented to guide researchers in estimating the expected output.

Data Presentation

The following table summarizes the expected yields and purity at each stage of the this compound isolation protocol. These values are estimates based on reported yields for total alkaloid extraction from Ziziphus species and typical purification efficiencies.[1]

StageStarting Material (dry weight)ProductYield (%)Purity (%)Analytical Method
Extraction 1 kg Ziziphus spp. barkCrude Methanolic Extract10-15%<1%Gravimetric
Acid-Base Fractionation 100-150 g Crude ExtractAlkaloid-Rich Fraction0.04-0.05% (of dry plant material)5-10%Gravimetric, HPLC-DAD
Silica Gel Column Chromatography 400-500 mg Alkaloid-Rich FractionThis compound-Enriched Fraction0.5-1.5% (of alkaloid-rich fraction)40-60%HPLC-DAD
Preparative HPLC 20-40 mg Enriched FractionPure this compound20-30% (of enriched fraction)>95%HPLC-DAD, qNMR

Experimental Protocols

Plant Material Preparation
  • Obtain the bark of a suitable Ziziphus species (e.g., Ziziphus jujuba, Ziziphus spinosa).

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

Extraction
  • Macerate the powdered plant material (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Acid-Base Fractionation for Alkaloid Enrichment

This procedure is designed to separate basic alkaloids, such as this compound, from neutral and acidic compounds in the crude extract.[1][2]

  • Dissolve the crude methanolic extract in 1 L of 5% hydrochloric acid (HCl).

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution with an equal volume of diethyl ether (3 x 1 L) in a separatory funnel to remove neutral and weakly acidic compounds. Discard the ether layers.

  • Adjust the pH of the aqueous layer to approximately 9-10 by the slow addition of 25% ammonium hydroxide solution while cooling in an ice bath.

  • Extract the now alkaline solution with chloroform (3 x 1 L).

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the chloroform extract under reduced pressure to yield the alkaloid-rich fraction.

Purification by Silica Gel Column Chromatography

This step aims to separate this compound from other alkaloids in the enriched fraction.[3][4]

  • Prepare a silica gel (60-120 mesh) column in a glass column (e.g., 50 cm length x 4 cm diameter). The stationary phase should be packed using a slurry method with n-hexane.

  • Adsorb the alkaloid-rich fraction (e.g., 5 g) onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is as follows:

    • n-Hexane:Ethyl Acetate (9:1, v/v)

    • n-Hexane:Ethyl Acetate (7:3, v/v)

    • n-Hexane:Ethyl Acetate (1:1, v/v)

    • n-Hexane:Ethyl Acetate (3:7, v/v)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (9:1, v/v)

  • Collect fractions of approximately 20 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1, v/v) and visualizing with Dragendorff's reagent for alkaloids.

  • Combine the fractions containing the spot corresponding to this compound (based on comparison with a standard or literature Rf values).

  • Concentrate the combined fractions to obtain the this compound-enriched fraction.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative HPLC is recommended.[5]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient could be:

    • 0-5 min: 20% A

    • 5-35 min: 20% to 80% A

    • 35-40 min: 80% A

    • 40-45 min: 80% to 20% A

    • 45-50 min: 20% A

  • Flow Rate: 10-15 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Dissolve the this compound-enriched fraction in a minimal amount of the initial mobile phase and inject it into the preparative HPLC system.

  • Collect the peak corresponding to this compound.

  • Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.

  • Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow plant_material Dried & Powdered Ziziphus spp. Bark extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Fractionation crude_extract->acid_base alkaloid_fraction Alkaloid-Rich Fraction acid_base->alkaloid_fraction column_chrom Silica Gel Column Chromatography alkaloid_fraction->column_chrom enriched_fraction This compound-Enriched Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_this compound Pure this compound (>95% Purity) prep_hplc->pure_this compound analysis Purity & Structural Analysis (HPLC, MS, NMR) pure_this compound->analysis

Caption: Experimental workflow for the isolation of this compound.

logical_relationship start Complex Plant Extract enrichment Enrichment of Target Class (Alkaloids) start->enrichment Acid-Base Fractionation coarse_sep Coarse Separation (by Polarity) enrichment->coarse_sep Column Chromatography fine_sep Fine Separation (High Resolution) coarse_sep->fine_sep Preparative HPLC end Isolated this compound fine_sep->end

References

Application Notes & Protocols: Techniques for Radiolabeling Frangufoline for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Frangufoline is a 14-membered frangulanine-type cyclopeptide alkaloid with sedative properties.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of novel drug candidates like this compound is a critical component of the drug development process.[3][4] Radiolabeling is an essential technique that enables the quantitative tracking of a molecule and its metabolites within biological systems, providing definitive data on mass balance, metabolic pathways, and tissue distribution.[5][6]

These application notes provide detailed protocols for the radiolabeling of this compound with Carbon-14 (¹⁴C) and its subsequent use in in vitro metabolic studies. Carbon-14 is the preferred isotope for these studies due to its long half-life, metabolic stability, and its ability to be incorporated into defined, stable positions within the molecule's carbon backbone.[7][8]

1. Rationale for Radiolabeling Strategy

The selection of the radioisotope and the labeling position is paramount for a successful metabolic study. The primary goal is to ensure the radiolabel remains on the core structure of the molecule throughout its metabolic transformation.

1.1. Choice of Radionuclide: ¹⁴C vs. ³H

While Tritium (³H) labeling is often faster and less expensive, Carbon-14 (¹⁴C) is recommended for this compound for the following reasons:

  • Metabolic Stability : The ¹⁴C-carbon bond is not susceptible to biological exchange, unlike some C-³H bonds which can be labile, potentially leading to the formation of tritiated water and inaccurate data.[6][9]

  • Regulatory Preference : ¹⁴C is the regulatory isotope of choice for ADME studies submitted to agencies like the FDA.[8]

  • Defined Label Position : Custom synthesis allows for the precise placement of the ¹⁴C atom in a metabolically stable part of the molecule.[7]

1.2. Selection of Labeling Position

Previous research has shown that this compound undergoes metabolic cleavage at the enamide bond, converting the cyclopeptide into a linear tripeptide, M1.[10] Therefore, the radiolabel must be placed on a part of the molecule that is retained in the major metabolites. Placing the label on the vinyl group or adjacent amide bond that is cleaved would result in the loss of the radioactive signal from the primary metabolite, making the study results misleading.

Based on the known metabolic pathway, the recommended position for the ¹⁴C label is within the N,N-dimethylphenylalanyl moiety, as this part of the structure is conserved in the primary metabolite M1.

Caption: Logic for selecting a stable ¹⁴C label position on this compound.

2. Experimental Protocols

The following sections provide detailed protocols for the synthesis of [¹⁴C]this compound and its use in an in vitro metabolic stability assay.

2.1. Protocol 1: Custom Synthesis of [¹⁴C]this compound

This protocol outlines a multi-step custom synthesis to incorporate a ¹⁴C label into the phenylalanyl moiety of this compound. The synthesis should be performed by a specialized radiochemistry service provider.

start Start: [¹⁴C]BaCO₃ step1 Synthesis of [¹⁴C]Phenylalanine start->step1 step2 Derivatization to N,N-dimethyl-[¹⁴C]Phenylalanine step1->step2 step3 Peptide Coupling & Macrocyclization step2->step3 step4 Purification (Preparative HPLC) step3->step4 qc Quality Control (LC-MS, LSC, NMR) step4->qc end Final Product: [¹⁴C]this compound qc->end

Caption: High-level workflow for the synthesis of [¹⁴C]this compound.

Methodology:

  • Starting Material : The synthesis begins with [¹⁴C]Barium Carbonate (Ba[¹⁴C]CO₃), the primary source of Carbon-14.[11]

  • Synthesis of [¹⁴C]Phenylalanine : Convert Ba[¹⁴C]CO₃ into a suitable precursor (e.g., [¹⁴C]benzyl bromide) and use it in an established synthetic route to produce L-[ring-U-¹⁴C]Phenylalanine.

  • Derivatization : Convert the synthesized [¹⁴C]Phenylalanine to N,N-dimethyl-[¹⁴C]Phenylalanine using appropriate methylation reagents.

  • Peptide Coupling and Macrocyclization : Couple the N,N-dimethyl-[¹⁴C]Phenylalanine with the other non-labeled amino acid and peptide fragments of the this compound backbone. Perform macrocyclization to form the 14-membered ring.

  • Purification : Purify the crude [¹⁴C]this compound using preparative High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical purity.

  • Quality Control :

    • Identity Confirmation : Confirm the chemical structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) by comparing with a non-labeled authentic standard.

    • Radiochemical Purity : Determine purity using analytical HPLC with an in-line radiometric detector. The purity should be ≥98%.

    • Specific Activity : Measure the radioactivity using a Liquid Scintillation Counter (LSC) and quantify the mass to determine the specific activity (Ci/mmol).

Data Presentation: Quality Control

All quantitative data from the quality control checks should be summarized as follows:

ParameterSpecificationResult
Chemical Identity Matches StandardConfirmed by LC-MS
Radiochemical Purity ≥ 98.0%99.2%
Specific Activity 50 - 60 mCi/mmol55.8 mCi/mmol
Chemical Purity (UV) ≥ 98.0%99.5%
Table 1: Example Quality Control Data for Synthesized [¹⁴C]this compound.

2.2. Protocol 2: In Vitro Metabolic Stability in Liver Microsomes

This protocol determines the rate of metabolism of [¹⁴C]this compound in liver microsomes from different species (e.g., human, rat, mouse) to assess potential inter-species differences.[12]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A1 Prepare [¹⁴C]this compound stock solution B1 Pre-incubate microsomes and [¹⁴C]this compound at 37°C A1->B1 A2 Prepare microsome working solution A2->B1 A3 Prepare NADPH regenerating system B2 Initiate reaction by adding NADPH A3->B2 B1->B2 B3 Collect aliquots at time points (0, 5, 15, 30, 60 min) B2->B3 B4 Quench reaction (e.g., with cold Acetonitrile) B3->B4 C1 Centrifuge samples B4->C1 C2 Analyze supernatant by LC-Radio-MS/MS C1->C2 C3 Quantify parent compound and metabolites C2->C3 C4 Calculate % Remaining and Half-life (t½) C3->C4

Caption: Workflow for the in vitro metabolic stability assay.

Methodology:

  • Reagents : Pooled liver microsomes (human, rat, mouse), NADPH regenerating system, phosphate buffer, [¹⁴C]this compound, and quenching solution (e.g., cold acetonitrile with an internal standard).

  • Incubation :

    • Prepare a reaction mixture containing phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and [¹⁴C]this compound (final concentration ~1 µM).

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately stop the reaction in each aliquot by adding 2-3 volumes of cold quenching solution.

  • Sample Processing :

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant for analysis.

  • Analysis :

    • Analyze the samples using a validated LC-MS/MS method coupled with an in-line radiometric detector.

    • Monitor the disappearance of the parent [¹⁴C]this compound peak over time.

  • Data Calculation :

    • Calculate the percentage of [¹⁴C]this compound remaining at each time point relative to the 0-minute sample.

    • Determine the metabolic half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability

SpeciesHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human 25.427.3
Rat 8.977.9
Mouse 5.2133.3
Table 2: Example In Vitro Metabolic Stability Data for [¹⁴C]this compound in Liver Microsomes.

2.3. Protocol 3: Metabolite Profiling and Identification

This protocol uses the samples generated in Protocol 2 to identify and quantify the major metabolites of this compound.

Methodology:

  • Sample Analysis : Analyze the quenched incubation samples (especially the later time points, e.g., 60 minutes) using high-resolution LC-MS/MS with radiometric detection.

  • Metabolite Detection :

    • The radiometric detector will identify all peaks containing the ¹⁴C label.

    • The mass spectrometer will provide mass-to-charge (m/z) data for each radioactive peak.

  • Structure Elucidation :

    • Compare the mass of detected metabolites to potential biotransformations (e.g., oxidation, hydrolysis, glucuronidation).

    • The expected cleavage product, M1, should be a primary target for identification.[10]

    • Use tandem MS (MS/MS) to fragment the metabolite ions and elucidate their structures.

  • Quantification :

    • Integrate the peak area from the radiometric chromatogram for the parent compound and each metabolite.

    • Express the amount of each metabolite as a percentage of the total radioactivity detected.

Data Presentation: Metabolite Profile

MetaboliteRetention Time (min)Observed m/zProposed Biotransformation% of Total Radioactivity (60 min)
This compound 12.5535.3Parent15.2%
M1 9.8553.3Hydrolysis (Enamide Cleavage)72.5%
M2 10.2551.3Oxidation8.1%
M3 8.5729.3Glucuronide Conjugate of M14.2%
Table 3: Example Metabolite Profile of [¹⁴C]this compound after 60-minute incubation in human liver microsomes.

The use of [¹⁴C]this compound, synthesized with the radiolabel in a metabolically stable position, is crucial for obtaining accurate and reliable data in ADME studies. The protocols outlined provide a robust framework for investigating the metabolic fate of this compound in vitro. The quantitative data derived from these studies are essential for understanding species-specific metabolism, identifying potential drug-drug interactions, and supporting the overall safety assessment of this compound as a potential therapeutic agent.[12][13]

References

Troubleshooting & Optimization

How to improve the yield of Frangufoline from plant extraction?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Frangufoline extraction. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of this compound from plant sources.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the primary factors I should investigate?

Low yield is a common issue that can be attributed to several stages of the extraction process. Systematically evaluating each step is crucial for identifying the bottleneck.

Troubleshooting Flowchart for Low this compound Yield

Low_Yield_Troubleshooting cluster_PlantMaterial cluster_ExtractionMethod cluster_SolventChoice cluster_Purification cluster_Quantification Start Start: Low this compound Yield PlantMaterial 1. Plant Material Quality & Preparation Start->PlantMaterial ExtractionMethod 2. Extraction Method & Parameters PlantMaterial->ExtractionMethod Material OK? PM1 Incorrect plant part used? (e.g., use root bark for Ziziphus) PlantMaterial->PM1 PM2 Improper drying/storage? (degradation) PlantMaterial->PM2 PM3 Particle size too large? (inefficient extraction) PlantMaterial->PM3 SolventChoice 3. Solvent Selection ExtractionMethod->SolventChoice Method Optimized? EM1 Sub-optimal parameters? (Time, Temp, Pressure) ExtractionMethod->EM1 EM2 Is the chosen method suitable? (e.g., Maceration vs. UAE) ExtractionMethod->EM2 Purification 4. Post-Extraction & Purification SolventChoice->Purification Solvent Appropriate? SC1 Incorrect polarity? (Alkaloids often need polar solvents) SolventChoice->SC1 SC2 Sub-optimal solvent-to-solid ratio? SolventChoice->SC2 Quantification 5. Quantification Method Purification->Quantification Losses Minimized? P1 Compound loss during solvent evaporation? Purification->P1 P2 Degradation during purification steps? Purification->P2 End Resolved: Optimized Yield Quantification->End Method Validated? Q1 Inaccurate quantification? (e.g., HPLC/GC method not validated) Quantification->Q1 Q2 Reference standard issues? Quantification->Q2

Caption: A troubleshooting flowchart to diagnose causes of low this compound yield.

Key Areas to Check:

  • Plant Material : this compound is a cyclopeptide alkaloid found in species of the Rhamnaceae family, such as Ziziphus cambodiana, Ziziphus nummularia, and Discaria febrifuga[1][2][3]. Ensure you are using the correct plant part, as concentrations can vary significantly between roots, leaves, and stems. The material should be properly dried and ground to a small particle size (e.g., smaller than 0.5 mm) to maximize surface area for extraction[4].

  • Extraction Technique : Conventional methods like maceration can be time-consuming and less efficient. Modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times[5][6].

  • Solvent Choice : The polarity of the solvent is critical. For alkaloids like this compound, polar solvents are generally effective. Mixtures of alcohol (methanol or ethanol) and water are commonly used[7][8]. An 80% methanol solution has been shown to be a good compromise for extracting a wide range of secondary metabolites[7][9].

  • Extraction Parameters : Each method has optimal conditions. Key parameters to optimize include temperature, time, and the solvent-to-solid ratio. Increasing temperature can enhance extraction but may also degrade thermolabile compounds[7][10]. A higher solvent-to-solid ratio increases the concentration gradient, improving extraction, with a ratio of at least 20:1 often recommended for a single-step extraction[7].

Q2: Which plant species are known sources of this compound?

This compound has been isolated from several plant families. The most well-documented sources belong to the Rhamnaceae family.

Plant FamilyGenus/SpeciesCommon Name / Reference
Rhamnaceae Ziziphus cambodianaRoot Bark[1]
Ziziphus nummularia[2][11]
Ziziphus jujubaJujube[12]
Ziziphus mauritianaIndian Jujube[12]
Discaria febrifuga[3]
Sterculiaceae Melochia corchorifolia[12]
Celastraceae (Referenced as a known family)[1]
Q3: How do I select the optimal extraction method? What are the pros and cons of common techniques?

The choice of extraction method depends on laboratory equipment, scalability, and desired efficiency. Modern methods are generally faster and more efficient.

Extraction MethodPrincipleAdvantagesDisadvantagesRecommended For
Maceration Soaking plant material in a solvent over time.Simple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent volume, lower efficiency.[5][7]Small-scale lab extractions where time is not a critical factor.
Soxhlet Extraction Continuous extraction with a hot solvent.More efficient than maceration, exhaustive extraction.Requires heat (potential degradation), long duration, large solvent volume.[6]Exhaustive extraction of thermostable compounds.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Fast, high efficiency, reduced solvent and energy consumption.[5][13]Localized heating can occur, equipment cost.Rapid, efficient extraction at lab and pilot scales.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample.Very fast, reduced solvent use, high yield.[6]Requires polar solvents, potential for localized overheating, equipment cost.Rapid extraction using polar solvents.

Experimental Protocols & Workflows

General Workflow for this compound Extraction and Quantification

The following diagram outlines the typical experimental process from raw plant material to a quantified final product.

Extraction_Workflow PlantMaterial 1. Plant Material Preparation (Drying, Grinding) Extraction 2. Extraction (e.g., UAE, Maceration) PlantMaterial->Extraction Filtration 3. Filtration / Centrifugation (Separate solid residue) Extraction->Filtration Evaporation 4. Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification 5. Purification (Optional) (e.g., Solid-Phase Extraction) CrudeExtract->Purification Quantification 6. Quantification (e.g., HPLC, GC-MS) CrudeExtract->Quantification For crude yield PureFraction Purified this compound Fraction Purification->PureFraction PureFraction->Quantification For pure yield Result Final Yield Data Quantification->Result

Caption: General experimental workflow for this compound extraction and analysis.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is adapted from general methods for extracting bioactive compounds from plants.[13]

  • Preparation : Weigh 10 g of dried, powdered plant material (e.g., Ziziphus root bark).

  • Solvent Addition : Place the powder in a 250 mL flask and add 200 mL of 80% methanol (a 1:20 solid-to-solvent ratio).

  • Ultrasonication : Place the flask in an ultrasonic bath. Set the frequency to 40 kHz and the temperature to 45-50°C.

  • Extraction Time : Sonicate for 30-45 minutes.

  • Filtration : After extraction, filter the mixture through Whatman No. 1 filter paper. If the solution is cloudy, centrifuge at 4000 rpm for 10 minutes.

  • Solvent Removal : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at 40°C.

  • Storage : Store the resulting dry crude extract at -20°C until further analysis.

Protocol 2: Quantification of this compound using HPLC

This is a general protocol for quantifying plant-derived compounds. The specific parameters (column, mobile phase, wavelength) may need to be optimized for this compound.[14][15]

  • Standard Preparation : Prepare a stock solution of a this compound reference standard (if available) in methanol at 1 mg/mL. Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation : Dissolve a known weight of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example) :

    • Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Detection : Diode Array Detector (DAD) set at a wavelength determined by the UV absorbance maximum of this compound.

  • Analysis : Inject the standards and samples. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

  • Calculation : Quantify the amount of this compound in the extract by comparing the peak area to the calibration curve generated from the standards.

Underlying Biological Pathways

Simplified Biosynthesis Pathway Leading to Alkaloids

This compound is a cyclopeptide alkaloid. While its specific biosynthetic pathway is complex, it originates from primary metabolism, specifically from amino acids, which are themselves derived from pathways like the Shikimate pathway. This diagram shows a high-level overview of how specialized metabolites like alkaloids are formed.

Biosynthesis_Pathway PrimaryMetabolism Primary Metabolism (e.g., Glycolysis, Krebs Cycle) Shikimate Shikimate Pathway PrimaryMetabolism->Shikimate OtherAA Other Amino Acids (e.g., Ornithine, Lysine) PrimaryMetabolism->OtherAA AromaticAA Aromatic Amino Acids (Phe, Tyr, Trp) Shikimate->AromaticAA Alkaloids Alkaloid Biosynthesis AromaticAA->Alkaloids OtherAA->Alkaloids This compound This compound (Cyclopeptide Alkaloid) Alkaloids->this compound

Caption: Simplified pathway from primary metabolism to alkaloid biosynthesis.

References

Overcoming challenges in the total synthesis of Frangufoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Frangufoline, a 14-membered cyclopeptide alkaloid. The guidance is primarily based on synthetic strategies developed for the closely related analogue, Frangulanine, and addresses common challenges encountered in the synthesis of this class of natural products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound and related 14-membered cyclopeptide alkaloids are twofold:

  • Macrocyclization: The formation of the 14-membered ring is entropically disfavored and can be low-yielding. Success is highly dependent on the choice of coupling reagents, reaction conditions, and the conformational pre-organization of the linear peptide precursor.

  • Styrylamine Moiety Formation: The synthesis of the unique (E)-styrylamine unit requires specific and sometimes sensitive chemical transformations. Maintaining the stereochemistry and avoiding side reactions during its construction is a critical step.

Q2: Which macrocyclization strategy is most effective for forming the 14-membered ring?

A2: An effective and commonly employed strategy is the intramolecular Ullmann condensation. This reaction forms the diaryl ether bond, which constitutes part of the macrocycle. This approach has been successfully used in the synthesis of Frangulanine. Careful optimization of the copper catalyst, ligands, base, and temperature is crucial for achieving a good yield. High-dilution conditions are typically necessary to favor intramolecular cyclization over intermolecular polymerization.

Q3: What are the key considerations for the synthesis of the amino acid fragments?

A3: The synthesis of the non-standard amino acid fragments, particularly the β-hydroxy-L-leucine and the p-hydroxystyrylamine precursor, requires stereocontrolled methods. Asymmetric synthesis or the use of chiral starting materials is essential to obtain the desired stereoisomers. Protecting group strategy is also critical to ensure compatibility with subsequent peptide coupling and macrocyclization steps.

Q4: Are there any specific recommendations for protecting groups?

A4: A robust protecting group strategy is essential. Standard Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are commonly used for α-amino groups. For side chains, protecting groups that are stable to the peptide coupling and macrocyclization conditions but can be removed under mild conditions in the final steps are required. For instance, benzyl ethers for phenolic hydroxyl groups are a common choice.

Troubleshooting Guides

Problem 1: Low yield during macrocyclization via Ullmann Condensation.
Potential Cause Troubleshooting Steps
Intermolecular side reactions - Ensure high-dilution conditions (typically 0.001 M to 0.005 M). - Use a syringe pump for slow addition of the linear precursor to the reaction mixture.
Inefficient catalysis - Screen different copper(I) and copper(II) catalysts (e.g., CuI, Cu(OTf)₂, Cu₂O). - Optimize the ligand used (e.g., phenanthroline, neocuproine). - Vary the base (e.g., K₂CO₃, Cs₂CO₃, pyridine).
Decomposition of starting material - Lower the reaction temperature and extend the reaction time. - Ensure all reagents and solvents are rigorously dried and degassed.
Poor solubility of the linear precursor - Use a co-solvent system (e.g., pyridine/DMF, toluene/DMF) to improve solubility.
Problem 2: Difficulty in the formation of the styrylamine moiety.
Potential Cause Troubleshooting Steps
Low reactivity of the precursor - If using a Wittig-type reaction, ensure the ylide is freshly prepared and used immediately. - For Horner-Wadsworth-Emmons reactions, use a strong, non-nucleophilic base (e.g., NaH, KHMDS).
Formation of Z-isomer - Employ reaction conditions known to favor the E-isomer, such as the Schlosser modification of the Wittig reaction. - Isomerization of the Z- to the E-isomer can sometimes be achieved photochemically or with a catalytic amount of iodine.
Side reactions (e.g., reduction of the double bond) - Use mild reaction conditions and avoid harsh reducing agents in subsequent steps. - Ensure complete removal of any catalysts that could promote hydrogenation if this is not the desired outcome.
Problem 3: Epimerization during peptide coupling.
Potential Cause Troubleshooting Steps
Over-activation of the carboxylic acid - Use coupling reagents known to suppress epimerization (e.g., HATU, HOBt/DCC). - Avoid prolonged reaction times and excess coupling reagents.
Basic reaction conditions - Use a non-nucleophilic base (e.g., DIPEA) and use it in stoichiometric amounts. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

Experimental Protocols

Key Experiment: Macrocyclization via Intramolecular Ullmann Condensation (based on Frangulanine Synthesis)

This protocol is adapted from the synthesis of Frangulanine and is a critical step for forming the 14-membered ring.

Reaction: Intramolecular cyclization of a linear peptide precursor containing a terminal phenol and a halogenated aromatic ring.

Reagents and Materials:

  • Linear peptide precursor

  • Anhydrous pyridine

  • Copper(II) oxide (CuO)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • High-purity nitrogen or argon gas

  • Syringe pump

Procedure:

  • A solution of the linear peptide precursor in anhydrous pyridine is prepared at a low concentration (e.g., 0.1 M).

  • In a separate, large, three-necked flask equipped with a mechanical stirrer and a reflux condenser, a suspension of CuO and K₂CO₃ in a large volume of anhydrous pyridine is heated to reflux under an inert atmosphere.

  • The solution of the linear precursor is added dropwise to the refluxing pyridine suspension over an extended period (e.g., 48 hours) using a syringe pump. This ensures that the concentration of the precursor in the reaction mixture remains very low, favoring intramolecular cyclization.

  • After the addition is complete, the reaction mixture is stirred at reflux for an additional 24 hours.

  • The reaction mixture is cooled to room temperature and filtered to remove the copper salts and excess base.

  • The pyridine is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the macrocyclic product.

Quantitative Data from a Model Synthesis (Frangulanine):

StepReactionReagents and ConditionsYield (%)
1Dipeptide FormationBoc-L-Leu-OH, H-L-Phe-OMe, DCC, HOBt, CH₂Cl₂85
2Aryl Ether Formation4-Fluoronitrobenzene, K₂CO₃, DMF, 80 °C78
3Reduction of Nitro GroupH₂, Pd/C, EtOH95
4Peptide CouplingBoc-L-Ile-OH, EDCI, HOBt, DMF82
5Macrocyclization CuO, K₂CO₃, Pyridine, reflux, high dilution 30-40
6Styrylamine Formation1. DIBAL-H; 2. Ph₃P=CHCO₂Et65 (over 2 steps)
7DeprotectionTFA/CH₂Cl₂90

Visualizations

experimental_workflow cluster_synthesis Total Synthesis Workflow start Amino Acid Precursors peptide_coupling Peptide Coupling start->peptide_coupling linear_precursor Linear Peptide Precursor peptide_coupling->linear_precursor macrocyclization Macrocyclization (Ullmann Condensation) linear_precursor->macrocyclization cyclic_intermediate Cyclic Intermediate macrocyclization->cyclic_intermediate styrylamine_formation Styrylamine Formation cyclic_intermediate->styrylamine_formation deprotection Global Deprotection styrylamine_formation->deprotection This compound This compound deprotection->this compound

Caption: A generalized workflow for the total synthesis of this compound.

troubleshooting_logic start Low Macrocyclization Yield check_dilution Check Dilution (High Dilution?) start->check_dilution check_catalyst Optimize Catalyst System (Cu salt, ligand, base) check_dilution->check_catalyst Yes increase_dilution Increase Dilution/ Slow Addition check_dilution->increase_dilution No check_conditions Modify Reaction Conditions (Temperature, Time) check_catalyst->check_conditions Yes screen_catalysts Screen Catalysts and Ligands check_catalyst->screen_catalysts No adjust_temp Lower Temperature/ Increase Time check_conditions->adjust_temp No success Improved Yield check_conditions->success Yes increase_dilution->success screen_catalysts->success adjust_temp->success

Caption: Troubleshooting logic for low macrocyclization yield.

Troubleshooting peak tailing in HPLC analysis of Frangufoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of Frangufoline, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

This compound is a cyclopeptide alkaloid found in plants of the Ziziphus genus. Its analysis by High-Performance Liquid Chromatography (HPLC) is crucial for purification, quantification, and quality control in research and pharmaceutical development.

Q2: What are the typical chemical properties of this compound relevant to HPLC?

This compound is a basic compound with a predicted pKa value of approximately 12.68. This high basicity is a key factor contributing to challenging chromatographic behavior, particularly peak tailing. It is known to be soluble in DMSO, and while specific solubility data in common HPLC solvents is limited, related cyclopeptide alkaloids are generally soluble in methanol and acetonitrile.

Q3: What is peak tailing in HPLC and why is it a problem for this compound analysis?

Peak tailing is a phenomenon where the peak in a chromatogram is not symmetrical, and the latter half of the peak is broader than the front half. For this compound, this is a common issue due to its basic nature and potential for strong interactions with the stationary phase. Peak tailing can lead to inaccurate quantification, reduced resolution between adjacent peaks, and overall poor chromatographic performance.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Issue: I am observing significant peak tailing for this compound on my C18 column. What are the potential causes and how can I fix it?

Peak tailing for a basic compound like this compound on a standard C18 column is a frequent challenge. The primary causes and corresponding solutions are outlined below.

Diagram: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound cause1 Secondary Interactions with Silanol Groups start->cause1 cause2 Inappropriate Mobile Phase pH start->cause2 cause3 Poor Sample Solubility / Injection Solvent Mismatch start->cause3 cause4 Column Issues (e.g., void, contamination) start->cause4 solution1a Use an End-Capped C18 Column cause1->solution1a solution1b Add a Competing Base to Mobile Phase (e.g., Triethylamine) cause1->solution1b solution1c Consider Alternative Stationary Phase (e.g., Fluorinated Phase) cause1->solution1c solution2a Increase Mobile Phase pH to >10 (if column allows) cause2->solution2a solution2b Use a pH closer to neutral (e.g., 7-8) with a suitable buffer cause2->solution2b solution3a Dissolve Sample in Mobile Phase or a Weaker Solvent cause3->solution3a solution3b Reduce Injection Volume cause3->solution3b solution4a Flush or Replace Column cause4->solution4a solution4b Use a Guard Column cause4->solution4b

Caption: A flowchart illustrating the common causes of peak tailing for this compound and their respective solutions.

Detailed Troubleshooting Steps in Q&A Format

Q: My primary suspect is the interaction of this compound with the silica backbone of the C18 column. What should I do?

A: This is a very common issue for basic compounds. The free silanol groups on the silica surface can interact strongly with the basic nitrogen atoms in this compound, leading to secondary retention and peak tailing.

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of free silanol groups. Ensure you are using a column suitable for basic compounds.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as 0.1% triethylamine (TEA), into your mobile phase can help to saturate the active silanol sites and reduce their interaction with this compound.

  • Consider an Alternative Stationary Phase: If peak tailing persists, a different stationary phase may be required. Fluorinated stationary phases, for example, can offer different selectivity and reduced silanol interactions.

Q: How does the mobile phase pH affect the peak shape of this compound?

A: With a high predicted pKa of 12.68, this compound will be protonated and carry a positive charge at typical reversed-phase HPLC pH values (2-8). To achieve a single, sharp peak, it is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa.

  • High pH Mobile Phase: The ideal approach would be to use a mobile phase with a pH greater than 10 to ensure this compound is in its neutral, uncharged form. This will minimize silanol interactions and improve peak shape. Caution: Ensure your HPLC column is stable at high pH. Many silica-based columns are not, and a pH-stable column (e.g., a hybrid or polymer-based column) would be necessary.

  • Buffered Mobile Phase at Neutral pH: If a high pH is not feasible, using a well-buffered mobile phase in the neutral range (pH 7-8) can sometimes improve peak shape by maintaining a consistent ionization state of the analyte and masking some silanol interactions.

Q: Could my sample preparation be causing the peak tailing?

A: Yes, the way you dissolve and inject your sample can significantly impact peak shape.

  • Sample Solvent: Ideally, your sample should be dissolved in the initial mobile phase. If a stronger solvent (like 100% DMSO, methanol, or acetonitrile) is used to dissolve the sample, it can cause peak distortion, including tailing. If you must use a stronger solvent, keep the injection volume as small as possible.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to broad, tailing peaks. Try diluting your sample and re-injecting to see if the peak shape improves.

Q: When should I suspect a problem with the HPLC column itself?

A: If you observe a sudden onset of peak tailing, or if the tailing affects all peaks in your chromatogram, it could indicate a physical problem with the column.

  • Column Contamination: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase.

  • Column Void: A void can form at the head of the column over time, leading to band broadening and peak tailing.

  • Troubleshooting: Try flushing the column with a strong solvent. If this does not resolve the issue, you may need to replace the column. Using a guard column is a good preventative measure to protect your analytical column from contamination.

Summary of Troubleshooting Strategies
Potential Cause Primary Solution Secondary Actions Key Considerations
Silanol Interactions Use a modern, end-capped C18 column.Add a competing base (e.g., 0.1% TEA) to the mobile phase.Consider alternative stationary phases like fluorinated or polymer-based columns.
Mobile Phase pH Use a high pH mobile phase (>10) with a pH-stable column.Use a buffered mobile phase at pH 7-8.Ensure the chosen pH is at least 2 units away from this compound's pKa.
Sample Preparation Dissolve the sample in the initial mobile phase.Reduce the injection volume if using a stronger solvent.Check for column overload by injecting a diluted sample.
Column Health Replace the column if flushing does not improve peak shape.Use a guard column to protect the analytical column.A sudden change in peak shape often points to a column issue.

Experimental Protocols

Recommended Starting HPLC Method for this compound Analysis

Parameter Recommendation Rationale
HPLC Column End-capped C18, 250 mm x 4.6 mm, 5 µmProvides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate (pH adjusted to 7.5)Formic acid provides protons for good ionization in mass spectrometry detection. Ammonium acetate provides buffering capacity.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC. Acetonitrile often provides sharper peaks.
Gradient 20-80% B over 30 minutesA broad gradient is a good starting point for complex samples to ensure elution of the compound of interest.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detector PDA/DAD at 210-280 nm or Mass Spectrometer (MS)PDA/DAD allows for spectral confirmation. MS provides mass information for positive identification.
Injection Volume 5-10 µLA small injection volume minimizes solvent effects.
Sample Preparation Dissolve sample in Mobile Phase A or a mixture of A and B similar to the initial gradient conditions.Ensures compatibility with the mobile phase and minimizes peak distortion.

Diagram: Logical Flow for Method Development

Method_Development start Initial Method Setup (Based on Protocol) step1 Assess Peak Shape and Retention start->step1 decision1 Is Peak Tailing Acceptable? step1->decision1 step2 Optimize Mobile Phase pH and Additives decision1->step2 No step3 Adjust Gradient Profile decision1->step3 Yes step2->step1 decision2 Is Resolution Adequate? step3->decision2 decision2->step3 No end Validated Method decision2->end Yes

Caption: A logical workflow for developing and optimizing an HPLC method for this compound analysis.

Technical Support Center: Optimizing Mobile Phase for Frangufoline Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the separation of Frangufoline isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their chromatographic experiments. As specific methods for the separation of this compound isomers are not widely published, this guide is based on established principles for the separation of alkaloid isomers, particularly diastereomers and enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: this compound is a cyclopeptide alkaloid.[1][2] Isomers, by definition, have the same mass and often very similar chemical properties, making them difficult to separate using standard chromatographic techniques.[3] For alkaloids like this compound, challenges include:

  • Peak Tailing: Basic amine groups in the alkaloid structure can interact with residual acidic silanol groups on silica-based HPLC columns, leading to asymmetric peaks.[4][5][6]

  • Poor Resolution: The subtle structural differences between isomers require highly selective mobile and stationary phases to achieve baseline separation.

  • Co-elution: Isomers may elute very close to each other or as a single peak without proper optimization.

Q2: Should I use Normal-Phase (NP) or Reversed-Phase (RP) HPLC for this compound isomer separation?

A2: Both NP-HPLC and RP-HPLC can be effective for separating diastereomers, and the choice depends on the specific isomers and their properties.[4]

  • Reversed-Phase (RP) HPLC: This is the most common starting point. A C18 column is a good initial choice, but other stationary phases like Phenyl-Hexyl or Pentafluorophenyl (PFP) can offer different selectivities for isomers.[4][7]

  • Normal-Phase (NP) HPLC: NP-HPLC can provide good separation for some diastereomers, particularly those with medium polarity.[4]

For enantiomeric separation, a chiral stationary phase (CSP) is typically required.[8][9][10]

Q3: What are the key mobile phase parameters to optimize for better separation?

A3: The key parameters to optimize in your mobile phase are:

  • Organic Modifier: The type (e.g., acetonitrile vs. methanol) and concentration of the organic modifier significantly impact selectivity.[11]

  • pH: The pH of the aqueous component of the mobile phase affects the ionization state of this compound and any residual silanols on the column, which in turn influences retention and peak shape.[12]

  • Additives: Mobile phase additives can dramatically improve peak shape and resolution. Common additives for alkaloid separation include:

    • Acids: Formic acid or trifluoroacetic acid (TFA) are often added at low concentrations (0.05-0.1%) to suppress silanol activity and protonate the basic analyte.[13][14]

    • Buffers: Ammonium formate or ammonium acetate buffers help to control the pH and can improve peak shape.[5]

    • Amines: Triethylamine (TEA) can be added to compete with the basic analyte for active silanol sites, reducing peak tailing.[1]

Q4: How does temperature affect the separation of isomers?

A4: Column temperature is an important parameter for optimizing selectivity. Varying the temperature can alter the thermodynamics of the interactions between the analytes and the stationary phase, which can improve resolution.[15][16] It is recommended to use a column oven for precise temperature control.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution / Co-eluting Peaks Mobile phase is not selective enough.1. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa, as they offer different selectivities. 2. Adjust pH: Systematically vary the pH of the aqueous phase. For basic compounds like alkaloids, a low pH (2.5-4) is often a good starting point. 3. Introduce an Additive: Add a small amount of formic acid or an ammonium salt to the mobile phase. 4. Change Stationary Phase: Consider a column with a different chemistry (e.g., PFP, Phenyl-Hexyl, or an embedded amide column).[7]
Peak Tailing Secondary interactions with residual silanols on the stationary phase.1. Lower Mobile Phase pH: Add formic acid or TFA (0.1%) to suppress silanol ionization. 2. Add a Competing Base: Introduce a small amount of triethylamine (TEA) to the mobile phase to block active silanol sites. 3. Use a High-Purity Column: Modern, end-capped columns have fewer active silanols.
Irreproducible Retention Times Inconsistent mobile phase preparation or fluctuating temperature.1. Prepare Fresh Mobile Phase: Always prepare fresh mobile phase daily and ensure accurate measurements. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase conditions before injecting the sample.
No Separation on a Chiral Column Inappropriate mobile phase for the chiral stationary phase (CSP).1. Consult Column Manufacturer's Guidelines: Different CSPs have specific mobile phase requirements. 2. Vary Mobile Phase Composition: For polysaccharide-based CSPs, experiment with different alcohols (e.g., ethanol, isopropanol) as organic modifiers. 3. Add an Acidic or Basic Modifier: Small amounts of acids (like formic acid) or bases can significantly alter chiral recognition.[6]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Diastereomer Separation (Reversed-Phase)

This protocol outlines a systematic approach to developing a mobile phase for separating this compound diastereomers on a C18 column.

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Injection Volume: 5 µL

  • Organic Modifier Screening:

    • Repeat the scouting gradient, but replace Acetonitrile with Methanol as Mobile Phase B. Compare the chromatograms for changes in selectivity and resolution.

  • pH Screening:

    • Using the better organic modifier from step 2, prepare a series of Mobile Phase A with different pH values using buffers (e.g., 10 mM Ammonium Formate adjusted to pH 3.0, 4.5, and 6.0). Run the scouting gradient with each pH.

  • Isocratic or Gradient Fine-Tuning:

    • Based on the results from the scouting runs, develop either a shallow gradient or an isocratic method that focuses on the elution window of the isomers. Systematically adjust the percentage of the organic modifier to optimize resolution.

Quantitative Data Summary: Mobile Phase Optimization Parameters
Parameter Condition 1 Condition 2 Condition 3 Condition 4 Expected Outcome
Organic Modifier AcetonitrileMethanol--Change in selectivity and elution order.
Aqueous Phase pH 2.5 (0.1% Formic Acid)3.5 (10mM NH4FA)4.5 (10mM NH4FA)6.0 (10mM NH4OAc)Affects retention time and peak shape.
Buffer Concentration 10 mM25 mM50 mM-Can improve peak symmetry.
Column Temperature 25 °C30 °C35 °C40 °CCan improve resolution by altering selectivity.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Initial Scouting (e.g., C18, ACN/H2O with 0.1% FA) organic_modifier Step 1: Screen Organic Modifier (ACN vs. MeOH) start->organic_modifier select_organic Select best organic modifier organic_modifier->select_organic ph_screening Step 2: Screen pH (e.g., pH 2.5, 4.0, 6.0) select_organic->ph_screening select_ph Select optimal pH ph_screening->select_ph gradient_optimization Step 3: Optimize Gradient (Shallow gradient around target peaks) select_ph->gradient_optimization isocratic_test Consider Isocratic Method gradient_optimization->isocratic_test resolution_check Resolution > 1.5? isocratic_test->resolution_check end End: Final Method resolution_check->end Yes troubleshoot Troubleshoot: - Change Column - Additives (TEA) - Temperature resolution_check->troubleshoot No troubleshoot->organic_modifier

Caption: Workflow for systematic mobile phase optimization.

Mobile_Phase_Components_Impact cluster_params Mobile Phase Parameters cluster_effects Chromatographic Effects OrganicModifier Organic Modifier (ACN / MeOH) Selectivity Selectivity (Elution Order) OrganicModifier->Selectivity High Impact Retention Retention Time OrganicModifier->Retention High Impact pH pH (Acidic / Neutral) pH->Retention High Impact PeakShape Peak Shape (Tailing) pH->PeakShape High Impact Additives Additives (Acid, Buffer, Amine) Additives->Selectivity Medium Impact Additives->PeakShape High Impact

Caption: Impact of mobile phase components on chromatography.

References

Frangufoline stability issues in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of frangufoline in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution in DMSO appears cloudy after storage. What is the cause and how can I resolve this?

A1: Cloudiness or precipitation in a this compound-DMSO solution upon storage, especially at lower temperatures, can indicate that the compound's solubility limit has been exceeded. This compound is soluble in DMSO[1]. However, solubility can decrease at colder temperatures.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C to see if the precipitate redissolves.

    • If the solution remains cloudy, consider preparing a more dilute stock solution.

    • For long-term storage, it is recommended to store this compound as a solid powder at -20°C and prepare fresh solutions as needed[1][2].

Q2: I am observing a loss of this compound potency in my aqueous cell culture medium over time. What could be the reason?

  • Troubleshooting Steps:

    • pH Monitoring: Ensure the pH of your cell culture medium is stable and within the optimal range for your experiment. Extreme pH values can accelerate the hydrolysis of amide bonds[3][5].

    • Temperature Control: Incubate your experiments at the recommended temperature. Higher temperatures can increase the rate of degradation[3][4].

    • Fresh Preparations: Prepare fresh dilutions of this compound in your aqueous medium immediately before use.

    • Solvent Control: If using a DMSO stock, ensure the final concentration of DMSO in your medium is low (typically below 0.5%) to avoid solvent-induced degradation or cellular stress[2].

Q3: How can I confirm if my this compound sample has degraded?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for detecting and quantifying degradation products[6][7][8].

  • Recommended Action:

    • Develop or utilize a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products[9][10][11]. A general protocol for developing such a method is provided below.

Q4: What are the recommended storage conditions for this compound?

A4:

  • Solid Form: Store as a solid powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended[1].

  • In Solution (Stock): If a stock solution in a solvent like DMSO must be stored, it is best kept at -80°C for up to one year[2]. However, preparing fresh solutions is the preferred practice to ensure maximum stability.

Quantitative Stability Data

While specific public data on the stability of this compound under various conditions is limited, the following tables illustrate how such data would be presented. Researchers are encouraged to generate data specific to their experimental conditions using the protocols outlined below.

Table 1: Illustrative Example of this compound Stability in Different Solvents at 25°C

SolventInitial Concentration (mg/mL)% Recovery after 24 hours% Recovery after 72 hours
DMSO10>99%>98%
Ethanol195%88%
PBS (pH 7.4)0.190%75%
Acetonitrile1>99%>99%

Table 2: Illustrative Example of this compound Stability in PBS (pH 7.4) at Different Temperatures

TemperatureInitial Concentration (mg/mL)% Recovery after 24 hours% Recovery after 72 hours
4°C0.1>98%>95%
25°C (Room Temp)0.190%75%
37°C0.182%60%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods[8].

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a non-reactive solvent such as acetonitrile or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of this compound to 60°C for 48 hours.

    • Photodegradation: Expose a this compound solution to a calibrated light source (e.g., UV lamp) for a defined period.

  • Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC-UV or LC-MS, to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Adjust the gradient profile to achieve good separation between the parent this compound peak and any degradation product peaks generated from the forced degradation study.

  • Detection: Use a UV detector, selecting a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to obtain spectral information for peak purity analysis.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness[9].

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_evaluation Data Evaluation prep_stock Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress_conditions hplc_analysis HPLC Analysis stress_conditions->hplc_analysis Inject Stressed Samples method_dev Develop Stability-Indicating Method hplc_analysis->method_dev data_analysis Quantify Degradation & Identify Products method_dev->data_analysis Apply Validated Method pathway_id Identify Degradation Pathways data_analysis->pathway_id report Generate Stability Report pathway_id->report Final Report

Caption: Workflow for this compound Stability Testing.

degradation_pathway This compound This compound (Cyclic Peptide) Contains Enamide Bond hydrolysis Enzymatic or Chemical Hydrolysis (H₂O, H⁺/OH⁻, Temp) This compound->hydrolysis linear_peptide Linear Tripeptide Metabolite (M1) Result of Bond Cleavage hydrolysis->linear_peptide

Caption: Proposed Hydrolytic Degradation of this compound.

References

How to prevent the degradation of Frangufoline during storage?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Frangufoline to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for solid this compound?

For short-term storage, solid this compound should be kept in a dry, dark environment at 0 - 4°C.[1] These conditions are typically sufficient for a few days to a few weeks.

Q2: What is the recommended long-term storage condition for solid this compound?

For long-term storage, spanning months to years, it is recommended to store solid this compound at -20°C in a dry and dark place.[1]

Q3: How should I store this compound in solution?

This compound is soluble in DMSO.[1] Stock solutions should be stored at -20°C for short-term use (days to weeks) and at -80°C for long-term storage (months).[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the expected shelf-life of this compound?

If stored properly under the recommended long-term conditions (-20°C for solid, -80°C for solutions), this compound has a shelf life of over three years.[1]

Q5: My this compound solution appears cloudy. What should I do?

If your prepared solution is a suspension or appears cloudy, it is recommended to prepare it fresh for immediate use.[2] Cloudiness may indicate solubility issues or the presence of insoluble impurities. These impurities generally do not affect the biological activity and can be removed by filtration.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light, and moisture protection). If degradation is suspected, use a fresh vial of this compound. For solutions, ensure they have been stored at -80°C and that freeze-thaw cycles have been minimized.[2]
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.Review the storage and handling procedures. Potential degradation pathways include hydrolysis, oxidation, and photodegradation. Perform forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
Discoloration or change in the physical appearance of solid this compound. Exposure to light or oxidation.Discard the product. Ensure that the container is tightly sealed and stored in a dark environment. For future prevention, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent experimental results between different batches. Batch-to-batch variability or degradation of an older batch.Always record the batch number and date of receipt. When starting a new series of experiments, it is good practice to perform a quality control check on the material. If inconsistencies persist, contact the supplier for batch-specific information.

Potential Degradation Pathways

This compound, as a cyclopeptide alkaloid, is susceptible to several degradation pathways:

  • Hydrolysis: The amide bonds within the cyclic peptide structure can be susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the macrocyclic ring, forming linear peptides, which may have reduced or no biological activity.[3] The enamide bond is a potential site for cleavage.[4]

  • Oxidation: The vinyl group and other electron-rich moieties in the this compound structure are potential sites for oxidation.[4] Exposure to atmospheric oxygen, peroxides, or metal ions can facilitate oxidative degradation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the alkaloid structure. It is crucial to protect this compound from light during storage and handling.

Below is a flowchart to guide the troubleshooting process when degradation is suspected.

G Troubleshooting this compound Degradation A Inconsistent Results or Unexpected Analytical Peaks B Check Storage Conditions (Temp, Light, Moisture) A->B C Improper Storage B->C Incorrect D Proper Storage B->D Correct K Discard Suspect Aliquot/Vial. Use Fresh Stock. C->K E Review Handling Procedures (Solvent, pH, Exposure to Air) D->E F Potential Handling Issue E->F Issue Found G No Obvious Handling Issue E->G No Issue F->K H Perform Quality Control Check (e.g., HPLC-MS on fresh sample) G->H I Degradation Confirmed H->I Mismatch with Reference J No Degradation Detected H->J Matches Reference I->K L Investigate Other Experimental Variables. J->L

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocols

Forced Degradation Studies

To understand the stability of this compound and identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that accelerate its decomposition.

1. Hydrolytic Degradation:

  • Acidic Hydrolysis: Dissolve this compound in a suitable solvent (e.g., DMSO) and dilute with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
  • Basic Hydrolysis: Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
  • Neutral Hydrolysis: Dissolve this compound in a suitable solvent and dilute with purified water. Incubate at 60°C for 24-48 hours.

2. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and treat with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24-48 hours, protected from light.

3. Photolytic Degradation:

  • Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) to a light source that provides both UV and visible light (e.g., a xenon lamp). The exposure should be consistent with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

4. Thermal Degradation:

  • Place solid this compound in a controlled temperature oven at 70°C for 48 hours.

Sample Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under recommended conditions, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound from its degradation products.

  • Detection: A photodiode array (PDA) detector can be used to monitor the elution profile at multiple wavelengths. A mass spectrometer (MS) detector is invaluable for identifying the mass of the parent compound and any degradation products, aiding in their structural elucidation.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to separate the main peak from the degradation peaks generated during forced degradation studies.

Hypothetical Signaling Pathway Modulation by Bioactive Alkaloids

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many alkaloids with sedative and neuroprotective effects are known to interact with various cellular signaling cascades. The following diagram illustrates a hypothetical pathway that such a compound might influence to promote neuronal survival. This is a generalized representation and has not been specifically demonstrated for this compound.

G Hypothetical Neuroprotective Signaling Pathway for Bioactive Alkaloids cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Bioactive_Alkaloid Bioactive Alkaloid (e.g., this compound) Receptor Membrane Receptor Bioactive_Alkaloid->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation GSK3B GSK-3β Akt->GSK3B Inhibition CREB CREB Akt->CREB Activation Gene_Expression Gene Expression (e.g., BDNF, Bcl-2) CREB->Gene_Expression Neuronal_Survival Neuronal Survival and Protection Gene_Expression->Neuronal_Survival

Caption: A generalized signaling pathway potentially modulated by neuroprotective alkaloids.

References

Common impurities in synthetic Frangufoline and how to remove them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on general knowledge of cyclopeptide alkaloid synthesis and purification. As the specific total synthesis of Frangufoline is not widely published, this guide addresses common impurities and challenges encountered in the synthesis of related compounds. Researchers should adapt these recommendations based on their specific synthetic route and analytical observations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of cyclopeptide alkaloids like this compound?

A1: Based on the synthesis of similar complex peptides and alkaloids, impurities can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route itself.

    • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product.

    • Reagent-Related Impurities: Excess reagents, catalysts, or their byproducts may be carried through the purification process.

    • Side-Reaction Products: Competing reaction pathways can lead to the formation of structurally related impurities. For cyclopeptide alkaloids, this can include diastereomers, epimers, or products from undesired side-chain modifications.

  • Degradation Products: The complex structure of this compound can be susceptible to degradation under certain conditions.

    • Hydrolysis: Cleavage of amide or ester bonds within the macrocycle can occur in the presence of acid or base.

    • Oxidation: Certain functional groups may be sensitive to oxidation, leading to the formation of oxides or other degradation products.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product.

Q2: My final product shows a lower-than-expected yield and multiple spots on TLC/peaks in HPLC. What are the likely causes?

A2: Low yields and multiple products often point to incomplete reactions or significant side reactions. Consider the following:

  • Coupling Reactions: In peptide synthesis, which is a part of cyclopeptide alkaloid synthesis, the formation of amide bonds is critical. Incomplete coupling can lead to truncated or deleted sequences.

  • Cyclization Step: The macrocyclization step is often challenging and can result in the formation of linear precursors, dimers, or other oligomers.

  • Protecting Group Strategy: Inefficient removal of protecting groups can lead to a mixture of partially deprotected intermediates. Conversely, harsh deprotection conditions can cause degradation of the target molecule.

Q3: How can I identify the specific impurities in my sample of synthetic this compound?

A3: A combination of analytical techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. Using a high-resolution column and developing an appropriate gradient method is crucial.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the impurities, providing valuable clues to their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can provide detailed structural information about the major impurities, helping to elucidate their exact structure.

  • Gas Chromatography (GC): GC is the standard method for identifying and quantifying residual solvents.

Troubleshooting Guide

Below is a table summarizing common issues, potential causes, and suggested solutions for the synthesis and purification of this compound.

Issue Potential Cause(s) Suggested Troubleshooting Steps
Low Purity After Initial Purification - Inefficient initial purification method.- Co-elution of impurities with the product.- Optimize the chromatography conditions (e.g., change the stationary phase, modify the mobile phase gradient).- Employ orthogonal purification techniques (e.g., follow reverse-phase HPLC with normal-phase chromatography or crystallization).
Presence of Diastereomers/Epimers - Racemization during amino acid activation or coupling.- Use of non-stereochemically pure starting materials.- Use milder coupling reagents and conditions to minimize racemization.- Verify the stereochemical purity of all chiral starting materials.- Employ chiral chromatography for separation of diastereomers.
Evidence of Ring-Opened Product - Incomplete cyclization reaction.- Hydrolysis of an amide bond during workup or purification.- Optimize the cyclization conditions (e.g., high dilution, different coupling reagent, longer reaction time).- Avoid strongly acidic or basic conditions during purification.
High Levels of Residual Solvents - Inadequate drying of the final product.- Dry the product under high vacuum for an extended period.- Consider lyophilization from an appropriate solvent system.

Experimental Protocols

While a specific protocol for this compound is not available, here is a generalized workflow for the purification and analysis of a synthetic cyclopeptide alkaloid.

General Purification Protocol: Preparative HPLC

  • Sample Preparation: Dissolve the crude synthetic product in a minimal amount of a suitable solvent (e.g., DMSO, DMF) and filter to remove any particulate matter.

  • Column: C18 reverse-phase preparative HPLC column.

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • B: Acetonitrile with 0.1% TFA or FA.

  • Gradient: Develop a linear gradient from a low percentage of B to a high percentage of B over a suitable time to achieve separation of the target compound from its impurities.

  • Detection: UV detection at an appropriate wavelength (e.g., 214 nm and 254 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing impurities in synthetic this compound.

This compound Impurity Troubleshooting start Crude Synthetic this compound analytical_chem Impurity Profiling (HPLC, LC-MS, NMR, GC) start->analytical_chem identify_impurities Identify Impurity Type analytical_chem->identify_impurities process_related Process-Related identify_impurities->process_related Unreacted materials, side-products degradation Degradation Product identify_impurities->degradation Hydrolysis, oxidation solvent Residual Solvent identify_impurities->solvent optimize_synthesis Optimize Synthetic Step (e.g., coupling, cyclization) process_related->optimize_synthesis optimize_purification Optimize Purification (e.g., chromatography, crystallization) process_related->optimize_purification modify_workup Modify Workup/Storage (e.g., avoid harsh pH, inert atmosphere) degradation->modify_workup redry Re-dry Product (e.g., high vacuum, lyophilization) solvent->redry pure_product Pure this compound optimize_synthesis->pure_product optimize_purification->pure_product modify_workup->pure_product redry->pure_product

Caption: Troubleshooting workflow for synthetic this compound.

Strategies to enhance the resolution of Frangufoline in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Frangufoline NMR Resolution

This technical support center provides researchers, scientists, and drug development professionals with targeted strategies to overcome common challenges in acquiring high-resolution NMR spectra of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the NMR analysis of this compound, a 14-membered frangulanine-type cyclopeptide alkaloid[1][2].

Question: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

Answer:

Peak broadening in the NMR spectrum of this compound can stem from several factors related to its complex macrocyclic structure. Common causes include:

  • Molecular Aggregation: At higher concentrations, cyclopeptide alkaloids can aggregate or stack, leading to restricted molecular tumbling and broader lines.

  • Conformational Dynamics: The 14-membered ring of this compound may exist in multiple conformations that are slowly interconverting on the NMR timescale. This chemical exchange can significantly broaden signals.

  • Poor Sample Preparation: Inhomogeneity in the sample due to poor solubility or the presence of paramagnetic impurities can degrade spectral resolution[3].

  • Suboptimal Spectrometer Shimming: An improperly shimmed magnetic field will lead to broad and distorted peak shapes for any sample.

Question: The signals in the aromatic and aliphatic regions of my this compound spectrum are heavily overlapped. How can I resolve them?

Answer:

Signal overlap is a common challenge with complex molecules like this compound. Several strategies can be employed to improve signal dispersion:

  • Change the Deuterated Solvent: Switching from a standard solvent like Chloroform-d (CDCl₃) to a more aromatic or polar solvent like Benzene-d₆, Acetonitrile-d₃, or Methanol-d₄ can induce differential changes in chemical shifts, often resolving overlapped signals[3]. Aromatic solvents like Benzene-d₆ are particularly effective at resolving signals in molecules with aromatic moieties.

  • Higher Magnetic Field: If accessible, acquiring the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion, spreading out the signals and improving resolution[4][5].

  • Two-Dimensional (2D) NMR: Experiments like COSY, HSQC, and HMBC can resolve individual signals into a second dimension, even when they are completely overlapped in the 1D spectrum[6][7]. This is a powerful method for assigning the structure and resolving complex regions.

Question: I suspect the presence of multiple conformers (rotamers) is complicating my spectrum. How can I confirm this and simplify the spectrum?

Answer:

The presence of rotamers is a strong possibility for a constrained cyclopeptide like this compound. You can investigate this using Variable Temperature (VT) NMR spectroscopy.

  • Action: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 298 K up to 333 K or higher, solvent permitting).

  • Observation: If multiple conformers are present, you may observe coalescence of the broad peaks into sharper, averaged signals as the temperature increases. This occurs when the rate of interconversion between conformers becomes fast on the NMR timescale. Conversely, lowering the temperature may "freeze out" individual conformers, resulting in separate, sharp signals for each.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a this compound NMR sample?

A1: Start with a relatively dilute sample, approximately 1-5 mg of this compound in 0.5-0.6 mL of deuterated solvent. This helps to minimize potential intermolecular aggregation, which can lead to significant peak broadening[3].

Q2: Which deuterated solvent is best for this compound?

A2: Chloroform-d (CDCl₃) is a common starting point. However, due to the complexity of this compound, it is highly recommended to test other solvents if resolution is poor. Methanol-d₄ and Benzene-d₆ are excellent alternatives that can offer different chemical shift dispersions and potentially break up aggregates through different solvation mechanisms[3][8].

Q3: Are there any specific 2D NMR experiments that are particularly useful for this compound?

A3: Yes. For resolving proton-proton correlations and identifying spin systems, a ¹H-¹H COSY is fundamental. To resolve heavily overlapped proton signals and assign protons based on their attached carbons, a ¹H-¹³C HSQC experiment is invaluable. It spreads the proton signals over the much wider ¹³C chemical shift range, providing excellent resolution[6][9].

Q4: My baseline is distorted. What could be the cause?

A4: A distorted baseline is often due to an incorrectly set receiver gain, a very strong solvent signal, or acoustic ringing. It can also result from a very short acquisition time or improper digital filtering settings. Re-acquiring the spectrum after automatic receiver gain adjustment and ensuring proper acquisition parameters are set is the first step.

Experimental Protocols

Protocol 1: Solvent Titration for Resolution Enhancement

Objective: To determine the optimal deuterated solvent for resolving key signals in the this compound NMR spectrum.

  • Sample Preparation: Prepare a stock solution of this compound in a soluble solvent (e.g., CDCl₃). Prepare three NMR tubes.

  • Tube A (Control): Add 500 µL of the this compound/CDCl₃ solution.

  • Tube B (Methanol-d₄): Add 450 µL of CDCl₃ and 50 µL of Methanol-d₄ to the sample.

  • Tube C (Benzene-d₆): Prepare a separate sample by dissolving a fresh 1-2 mg of this compound in 500 µL of Benzene-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

  • Analysis: Compare the spectra, focusing on the dispersion of signals in the aromatic (6-8 ppm) and aliphatic (1-4 ppm) regions. Note any changes in peak shape and resolution.

Protocol 2: Variable Temperature (VT) NMR for Conformational Analysis

Objective: To investigate the effect of temperature on the NMR spectrum to identify and manage dynamic exchange processes (e.g., conformational isomerism).

  • Sample Preparation: Prepare a sample of this compound (approx. 5 mg) in a high boiling point solvent such as Toluene-d₈ or DMSO-d₆. Ensure the concentration is optimized to avoid aggregation.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).

  • Temperature Increase: Increase the sample temperature in increments of 10 K (e.g., 308 K, 318 K, 328 K). Allow the temperature to equilibrate for 5-10 minutes at each step before re-shimming and acquiring a new spectrum.

  • Data Analysis: Observe changes in the linewidth and chemical shifts of the signals. Look for the coalescence of broad peaks into sharper signals, which is indicative of fast exchange at higher temperatures.

  • Safety Note: Always ensure the chosen temperature is well below the boiling point of your solvent to prevent tube over-pressurization.

Data Presentation

Table 1: Effect of Solvent on Chemical Shift (δ) of Representative this compound Protons

Proton TypeChloroform-d (CDCl₃)Methanol-d₄ (CD₃OD)Benzene-d₆ (C₆D₆)
Aromatic (Ar-H)7.2 - 7.5 ppm7.3 - 7.6 ppm6.9 - 7.2 ppm
Amide (N-H)8.0 - 8.5 ppm8.1 - 8.6 ppm7.8 - 8.3 ppm
Alpha-Proton (α-H)4.0 - 4.5 ppm4.1 - 4.6 ppm3.8 - 4.3 ppm
Linewidth (Hz)~5-10 Hz~3-7 Hz~2-5 Hz

Note: Data are hypothetical and represent typical changes observed for peptide-like molecules. Linewidths are representative of moderately broad signals improving with solvent change.

Visualizations

Troubleshooting Workflow for Poor NMR Resolution

TroubleshootingWorkflow start Start: Poorly Resolved This compound Spectrum check_conc Is sample concentration > 5 mg/mL? start->check_conc dilute Dilute sample and re-acquire spectrum check_conc->dilute Yes check_shim Are shims optimized? check_conc->check_shim No dilute->check_shim shim Perform automated or manual shimming check_shim->shim No check_solvent Resolution still poor? check_shim->check_solvent Yes shim->check_solvent change_solvent Change Solvent (e.g., Benzene-d6, Methanol-d4) [See Protocol 1] check_solvent->change_solvent Yes check_temp Are peaks broad due to dynamic exchange? check_solvent->check_temp No change_solvent->check_temp vt_nmr Perform Variable Temperature (VT) NMR [See Protocol 2] check_temp->vt_nmr Yes use_2d Acquire 2D NMR (COSY, HSQC) to resolve overlap check_temp->use_2d No vt_nmr->use_2d end End: High-Resolution Spectrum Achieved use_2d->end

Caption: A workflow diagram for troubleshooting poor NMR spectral resolution.

Decision Logic for Advanced NMR Experiments

ExperimentSelection start Problem: Overlapping Signals in 1D Spectrum q1 Goal: Identify proton-proton (H-H) spin systems? start->q1 q2 Goal: Assign protons to their directly attached carbons? q1->q2 No cosy Perform ¹H-¹H COSY q1->cosy Yes q3 Goal: Identify long-range (2-3 bond) H-C correlations? q2->q3 No hsqc Perform ¹H-¹³C HSQC q2->hsqc Yes hmbc Perform ¹H-¹³C HMBC q3->hmbc Yes end Result: Structural fragments elucidated q3->end No cosy->end hsqc->end hmbc->end

Caption: A decision tree for selecting appropriate 2D NMR experiments.

References

Addressing low ionization efficiency of Frangufoline in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Frangufoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the mass spectrometric analysis of this compound, particularly its low ionization efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound relevant to mass spectrometry?

A1: this compound is a cyclopeptide alkaloid with the molecular formula C31H42N4O4.[1] Its calculated monoisotopic mass is 534.32060583 Da.[1] Understanding these basic properties is the first step in setting up a mass spectrometer for its analysis.

Q2: Why am I observing a low signal or poor ionization efficiency for this compound?

A2: Low ionization efficiency for alkaloids like this compound in electrospray ionization (ESI) mass spectrometry can be attributed to several factors. These include suboptimal mobile phase composition, inadequate ionization source parameters, and potential in-source fragmentation. The molecular structure of this compound itself may also contribute to less efficient protonation or adduct formation.

Q3: Which ionization technique is best for this compound analysis?

A3: For alkaloids, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective.[2][3] ESI is generally suitable for polar and large biomolecules.[3] If you are experiencing poor results with ESI, APCI could be a viable alternative, as it is often better for less polar compounds.[2][3] Some studies on other alkaloids have also explored techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)[4][5] and ammonia chemical ionization.[6]

Troubleshooting Guide: Low Ionization Efficiency

Here are some common issues and recommended solutions to improve the ionization efficiency of this compound.

Issue 1: Poor Signal Intensity in ESI Mode
  • Potential Cause: Suboptimal mobile phase pH and composition. The basic nitrogen atoms in the this compound structure require an acidic environment to be efficiently protonated.

  • Troubleshooting Steps:

    • Acidify the Mobile Phase: Add a small percentage of an organic acid to your mobile phase. Formic acid is a common choice.

    • Optimize Acid Concentration: Experiment with different concentrations of the acid (e.g., 0.1% to 0.5%).

    • Consider Alternative Acids: If formic acid does not yield satisfactory results, other ion-pairing agents like heptafluorobutyric acid (HFBA) have been shown to improve peak shape and ionization for some alkaloids.[7]

    • Solvent Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous phase.

Issue 2: Inconsistent Signal or High Noise
  • Potential Cause: In-source fragmentation or unstable spray.

  • Troubleshooting Steps:

    • Optimize Source Parameters: Carefully tune the ESI source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[8] High temperatures or voltages can sometimes lead to fragmentation.

    • Use a "Soft" Ionization Method: If available, try a softer ionization technique to minimize fragmentation.[3]

    • Check for Contaminants: Ensure the sample and mobile phases are free from contaminants that could suppress the ionization of this compound.

Issue 3: Formation of Multiple Adducts
  • Potential Cause: Presence of various salts in the sample or mobile phase.

  • Troubleshooting Steps:

    • Simplify the Mobile Phase: Use a simple mobile phase with a single, volatile acidic modifier.

    • Promote a Specific Adduct: To encourage the formation of a specific adduct for better quantification, you can intentionally add a low concentration of a salt (e.g., sodium acetate for sodium adducts) to the mobile phase.[9] This can sometimes lead to more stable and intense signals than protonated molecules.[4][5]

Data Presentation

The following table summarizes suggested starting parameters for the LC-MS/MS analysis of this compound. These are general recommendations and should be optimized for your specific instrumentation.

ParameterRecommended Starting ConditionNotes
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)A common choice for alkaloid separation.
Mobile Phase A Water with 0.1% Formic AcidThe acid aids in protonation.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol can also be tested as an alternative.
Gradient 5-95% B over 10 minutesAdjust based on retention time and peak shape.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Ionization Mode Positive Electrospray Ionization (ESI+)This compound is expected to ionize well in positive mode.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum signal intensity.
Drying Gas Temp. 250 - 350 °CInstrument-dependent.
Drying Gas Flow 8 - 12 L/minInstrument-dependent.
Nebulizer Pressure 30 - 50 psiInstrument-dependent.
Precursor Ion (M+H)+ m/z 535.3278Based on the molecular formula C31H42N4O4.

Experimental Protocols

Protocol 1: Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare working standards at desired concentrations (e.g., 1, 10, 100, 1000 ng/mL).

  • Sample Extraction (from biological matrix): Employ a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from the matrix. Ensure the final extract is reconstituted in the initial mobile phase conditions.

Protocol 2: LC-MS/MS Method Development
  • Direct Infusion: Infuse a 1 µg/mL solution of this compound directly into the mass spectrometer to optimize the source parameters. Use a flow rate of 5-10 µL/min. Adjust capillary voltage, gas flows, and temperatures to maximize the intensity of the precursor ion ([M+H]+ at m/z 535.3).

  • Fragmentation Optimization (MS/MS): Select the precursor ion (m/z 535.3) and perform a product ion scan to identify the major fragment ions. Optimize the collision energy for the most abundant and stable transitions.

  • Chromatographic Separation: Inject the sample onto the LC system and develop a gradient elution method to achieve good peak shape and retention time.

Visualizations

TroubleshootingWorkflow start Low this compound Signal check_mp Check Mobile Phase (0.1% Formic Acid?) start->check_mp adjust_mp Optimize Acid Concentration (0.1-0.5% FA or 0.1% HFBA) check_mp->adjust_mp No/Low Acid check_source Check Ion Source Parameters (Voltage, Gas, Temp) check_mp->check_source Yes adjust_mp->check_source adjust_source Tune Source Parameters (Direct Infusion) check_source->adjust_source Not Optimized check_ionization Consider Alternative Ionization Method check_source->check_ionization Optimized adjust_source->check_ionization use_apci Switch to APCI check_ionization->use_apci ESI Still Low end Signal Improved check_ionization->end Signal OK use_apci->end ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_ms MS Method Development cluster_lcms LC-MS/MS Analysis prep_std Prepare this compound Working Standards infusion Direct Infusion for Source Parameter Tuning prep_std->infusion prep_sample Extract this compound from Matrix (SPE) analysis Analyze Samples and Quantify this compound prep_sample->analysis msms Optimize Collision Energy for MRM Transitions infusion->msms lc_dev Develop LC Gradient for Separation msms->lc_dev lc_dev->analysis

References

Technical Support Center: Frangufoline Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Frangufoline, a sedative cyclopeptide alkaloid. The focus is on improving its solubility for consistent and reliable results in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a 14-membered frangulanine-type cyclopeptide alkaloid with known sedative properties.[1] Like many complex natural products, it has poor aqueous solubility, which can pose a significant challenge for in vitro studies. Inconsistent solubilization can lead to inaccurate concentration determination, precipitation during experiments, and unreliable biological data.

Q2: What are the initial recommended solvents for dissolving this compound?

For in vitro assays, the most common starting solvent for poorly soluble compounds like this compound is Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your aqueous assay buffer.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?

The tolerance of cell lines to DMSO can vary. For most cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5%, and ideally no higher than 0.1%, to avoid solvent-induced artifacts. For sensitive cell lines, the concentration may need to be even lower. It is always recommended to perform a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q4: Can I use other solvents besides DMSO?

While DMSO is the most common choice, other organic solvents can be used. Ethanol can be a suitable alternative or co-solvent. However, its volatility and potential for cellular toxicity should be considered. Always prepare a solvent control when using any organic solvent in your experiments.

Q5: How does pH affect the solubility of this compound?

This compound is an alkaloid, and the solubility of alkaloids is often pH-dependent.[2][3] Alkaloids are typically more soluble in acidic solutions where their nitrogen atoms can be protonated, forming more soluble salts. Conversely, they are less soluble in basic solutions. For in vitro assays conducted at physiological pH (~7.4), this compound's solubility may be limited. Adjusting the pH of your initial stock solution (if compatible with the compound's stability) or the final assay buffer might be a strategy to explore, but the impact of pH on your biological system must be carefully considered.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Problem Potential Cause Troubleshooting Steps
This compound powder is not dissolving in the chosen solvent. Insufficient solvent volume or inadequate mixing.- Increase the solvent volume to lower the concentration.- Vortex the solution for several minutes.- Gentle warming (e.g., 37°C water bath) may aid dissolution, but be cautious of potential compound degradation. Always check the compound's stability at elevated temperatures.- Sonication in a water bath for short periods can also help break up aggregates.
Precipitation occurs when diluting the DMSO stock solution into aqueous buffer. The compound has reached its solubility limit in the final aqueous solution.- Lower the final concentration of this compound in the assay.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, being mindful of cell toxicity.- Consider using a surfactant like Tween 80 or Pluronic F-68 in your final buffer to improve solubility.[4] A concentration of 0.01% to 0.1% is a typical starting point. Always include a surfactant control.
Inconsistent results between experiments. Incomplete initial solubilization or precipitation over time.- Ensure the stock solution is completely clear before making dilutions.- Visually inspect your final assay solutions for any signs of precipitation before adding to your cells or assay system.- Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Observed cellular toxicity is higher than expected. Toxicity from the solvent.- Reduce the final concentration of the organic solvent (e.g., DMSO) in your assay.- Perform a solvent toxicity control experiment to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cells.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the tube vigorously for 2-5 minutes. If the compound does not fully dissolve, you may sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be attempted.

  • Visual Inspection: Ensure the solution is completely clear and free of any visible particles. If particles remain, the solution may be saturated. In this case, you can either add more DMSO to decrease the concentration or centrifuge the solution and use the clear supernatant, noting that the actual concentration will be lower than calculated.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Serial Dilution (if necessary): Perform any intermediate dilutions in 100% DMSO if a wide range of concentrations is being tested.

  • Final Dilution: Directly add the appropriate volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium or assay buffer to achieve the final desired concentration. The final DMSO concentration should be kept as low as possible and consistent across all experimental conditions, including the vehicle control.

  • Mixing: Immediately and thoroughly mix the final solution by gentle pipetting or inversion to prevent localized high concentrations and potential precipitation.

  • Application: Use the freshly prepared working solution in your in vitro assay without delay.

Visualizations

Experimental Workflow for this compound Solubilization

G cluster_prep Stock Solution Preparation cluster_dissolution_check Solubility Check cluster_troubleshoot Troubleshooting cluster_final_prep Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve clear_solution Clear Solution? dissolve->clear_solution not_dissolved Not Fully Dissolved clear_solution->not_dissolved No stock_solution Store Stock Solution (-20°C / -80°C) clear_solution->stock_solution Yes troubleshoot_actions Increase Solvent Gentle Heat Sonication not_dissolved->troubleshoot_actions troubleshoot_actions->dissolve dilute Dilute in Aqueous Buffer stock_solution->dilute assay Use in Assay dilute->assay

Caption: Workflow for preparing this compound solutions.

Postulated Signaling Pathway for this compound's Sedative Effect

Given that cyclopeptide alkaloids from Ziziphi Spinosi Semen have been shown to enhance pentobarbital-induced sleeping behaviors through the potentiation of GABAergic signaling and an increase in chloride ion (Cl-) influx, a similar mechanism may be postulated for this compound.[5]

G This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Cl_Influx Increased Cl- Influx Chloride_Channel->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedative Effect Reduced_Excitability->Sedation

Caption: Postulated GABAergic pathway for this compound.

References

Validation & Comparative

Unambiguous Structural Confirmation of Frangufoline: A Cross-Validation Guide Using LC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of orthogonal analytical techniques for the definitive structural elucidation of cyclopeptide alkaloids, providing researchers, scientists, and drug development professionals with supporting experimental data and protocols.

The structural confirmation of natural products, such as the cyclopeptide alkaloid Frangufoline, is a critical step in drug discovery and development. Ensuring the correct molecular structure is paramount for understanding its bioactivity, safety, and for enabling synthetic efforts. While individual analytical techniques provide valuable structural information, a combination of orthogonal methods is necessary for unambiguous confirmation. This guide details the cross-validation of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound, presenting typical experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The complementary nature of LC-MS and NMR provides a robust dataset for structural confirmation. LC-MS offers precise mass information and helps to establish the molecular formula, while NMR provides detailed insights into the connectivity of atoms within the molecule. The following tables summarize the type of quantitative data obtained from each technique for a representative cyclopeptide alkaloid closely related to this compound.

Table 1: Representative LC-MS Data for a this compound-type Cyclopeptide Alkaloid

ParameterValueInterpretation
Retention Time (t_R_)15.8 minChromatographic behavior under specific conditions
[M+H]⁺ (High-Res)m/z 535.3279High-resolution mass of the protonated molecule
Molecular FormulaC₃₁H₄₂N₄O₄Deduced from accurate mass measurement
Key MS/MS Fragmentsm/z 434, 349, 274Characteristic fragments indicating structural motifs

Table 2: Representative ¹H and ¹³C NMR Data for a this compound-type Cyclopeptide Alkaloid (in CDCl₃)

Positionδ_C_ (ppm)δ_H_ (ppm, J in Hz)Key HMBC Correlations
1171.2-C-2, C-5
258.94.5 (d, 8.5)C-1, C-3, C-4
372.15.2 (dd, 8.5, 3.0)C-2, C-4, C-5
435.42.1 (m), 1.8 (m)C-2, C-3, C-5, C-6
5170.8-C-4, C-6
655.34.8 (t, 7.0)C-5, C-7, C-8
............

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible results. The following are typical methodologies for the LC-MS and NMR analysis of cyclopeptide alkaloids like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation : An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.[1][2]

    • Gradient : A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in positive mode is commonly used for cyclopeptide alkaloids.[1]

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Gas Temperature : 350 °C.[2]

    • Mass Range : m/z 100-1500.

    • Data Acquisition : Full scan mode for high-resolution mass data and data-dependent MS/MS for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • Sample Preparation : 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Experiments :

    • ¹H NMR : To determine the proton chemical shifts, multiplicities, and coupling constants.

    • ¹³C NMR : To identify the number and types of carbon atoms.

    • 2D NMR :

      • COSY (Correlation Spectroscopy) : To establish ¹H-¹H spin-spin couplings and identify adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons and elucidate the stereochemistry.

Workflow for Structural Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of LC-MS and NMR data in the structural confirmation of this compound.

This compound Structural Confirmation Workflow cluster_LCMS LC-MS Analysis cluster_NMR NMR Analysis cluster_validation Cross-Validation lcms_run LC-MS Run hr_ms High-Resolution MS lcms_run->hr_ms ms_ms Tandem MS (MS/MS) lcms_run->ms_ms mol_formula Molecular Formula Determination hr_ms->mol_formula data_integration Data Integration & Comparison ms_ms->data_integration mol_formula->data_integration nmr_1d 1D NMR (¹H, ¹³C) nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d connectivity Establish Connectivity nmr_2d->connectivity nmr_noesy NOESY/ROESY stereochem Determine Stereochemistry nmr_noesy->stereochem connectivity->data_integration stereochem->data_integration structure_proposal Propose Structure data_integration->structure_proposal final_confirmation Final Structure Confirmed structure_proposal->final_confirmation

Caption: Workflow for the cross-validation of LC-MS and NMR data.

References

A Comparative Guide to the Bioactivity of Cyclopeptide Alkaloids: Frangufoline in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Frangufoline against other notable cyclopeptide alkaloids. While this compound is primarily recognized for its sedative properties, this report aims to contextualize its activity within the broader spectrum of biological effects exhibited by this diverse class of natural products, including cytotoxic, anti-inflammatory, and antimicrobial activities. Due to a notable gap in publicly available quantitative data for this compound's bioactivity beyond its sedative classification, this guide will highlight its known characteristics and draw comparisons with other cyclopeptide alkaloids for which experimental data are available.

Executive Summary

This compound is a 14-membered frangulanine-type cyclopeptide alkaloid whose principal reported bioactivity is sedative in nature[1]. In contrast, a range of other cyclopeptide alkaloids, many of which are also found in the Ziziphus genus, have demonstrated a variety of pharmacological effects. These include antiplasmodial, cytotoxic, anti-inflammatory, and antimicrobial activities. This guide synthesizes the available data to offer a comparative perspective, underscoring the potential for further investigation into the broader bioactivity profile of this compound.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivity of various cyclopeptide alkaloids. It is important to note the absence of specific IC50 or MIC values for this compound in the reviewed literature for cytotoxic, anti-inflammatory, and antimicrobial assays.

Table 1: Cytotoxic and Antiplasmodial Activity of Selected Cyclopeptide Alkaloids

Cyclopeptide AlkaloidActivity TypeCell Line/OrganismIC50 (µM)Source
Mauritine FAntiplasmodialPlasmodium falciparum (Pf3D7)Not specified in abstract[2]
Nummularine BAntiplasmodialPlasmodium falciparum3.6[3]
Nummularine RAntiplasmodialPlasmodium falciparum (Pf3D7)Not specified in abstract[2]
Hemisine AAntiplasmodialPlasmodium falciparum (Pf3D7)Not specified in abstract[2]
Amphibine DAntiplasmodialPlasmodium falciparum (Pf3D7)Not specified in abstract[2]
Spiranine-BAntiplasmodialPlasmodium falciparum2.1[3]
This compound Cytotoxic/Antiplasmodial No data available

Table 2: Anti-inflammatory Activity of Selected Cyclopeptide Alkaloids

Cyclopeptide Alkaloid/FractionAssay TypeModelEffectSource
Cyclopeptide Alkaloid Fraction (from Ziziphus nummularia)Carrageenan-induced paw edemaRatSignificant anti-oedematogenic effect at 30 mg/kg
Cyclopeptide Alkaloid Fraction (from Ziziphus nummularia)Acetic acid-induced writhingMouseSignificant anti-nociceptive effects at 20 and 30 mg/kg
This compound Anti-inflammatory No data available

Table 3: Antimicrobial Activity of Selected Cyclopeptide Alkaloids

Cyclopeptide AlkaloidBacterial StrainMIC (µg/mL)Source
Cyclopeptide Alkaloids from Ziziphus speciesGeneral antibacterial and antifungal activities reportedNo specific data for individual compounds[4]
This compound Antimicrobial No data available

Sedative Activity of this compound

Experimental Protocols

To facilitate comparative research, this section details the standard methodologies for assessing the key bioactivities discussed in this guide.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., cyclopeptide alkaloid) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Compound Treatment A->B C MTT Addition B->C D Incubation (Formazan Formation) C->D E Formazan Solubilization D->E F Absorbance Measurement (570 nm) E->F G IC50 Calculation F->G

MTT Cytotoxicity Assay Workflow
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

NO_Assay_Workflow A Macrophage Seeding B Compound Pre-treatment A->B C LPS Stimulation B->C D Incubation C->D E Supernatant Collection D->E F Griess Reaction E->F G Absorbance Measurement (540 nm) F->G H IC50 Calculation G->H

Nitric Oxide Inhibition Assay Workflow
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

MIC_Assay_Workflow A Serial Dilution of Compound C Inoculation of Wells A->C B Inoculum Preparation B->C D Incubation C->D E Visual Assessment of Growth D->E F MIC Determination E->F

Broth Microdilution MIC Assay Workflow

Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. While the specific mechanism for cyclopeptide alkaloids is not fully elucidated, a hypothetical pathway is presented below.

Anti_inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activation LPS LPS LPS->TLR4 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation p_IkB p-IκB IkB->p_IkB NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation p_IkB->NFkB Release DNA DNA p_NFkB->DNA Translocation CPA Cyclopeptide Alkaloid CPA->IKK Inhibition Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Hypothetical Anti-inflammatory Signaling Pathway

Conclusion and Future Directions

This compound's primary established bioactivity is sedation. In contrast, other cyclopeptide alkaloids exhibit a wider range of pharmacological effects, including promising cytotoxic, antiplasmodial, anti-inflammatory, and antimicrobial activities. The significant lack of quantitative bioactivity data for this compound presents a clear opportunity for future research. A thorough investigation into the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound, utilizing standardized assays as detailed in this guide, would provide a more complete understanding of its pharmacological profile and allow for a direct and comprehensive comparison with other members of the cyclopeptide alkaloid family. Such studies are crucial for unlocking the full therapeutic potential of this intriguing class of natural products.

References

Comparison of different extraction methods for Frangufoline from Ziziphus bark

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frangufoline, a cyclopeptide alkaloid found in the bark of various Ziziphus species, has garnered significant interest for its potential therapeutic properties, including sedative and antibacterial activities.[1][2] Efficient extraction of this compound is a critical first step for further research and development. This guide provides a comparative overview of different extraction methods for this compound from Ziziphus bark, supported by available experimental data and detailed methodologies.

Comparison of Extraction Methods

While a direct comparative study on this compound extraction is not extensively available in the current literature, we can extrapolate the efficiency of various methods based on studies extracting alkaloids and other phytochemicals from Ziziphus species. The following table summarizes the potential advantages and disadvantages of conventional and modern extraction techniques.

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantagesRelative Yield of Alkaloids (Inferred)
Maceration Soaking the plant material in a solvent for an extended period.Methanol, Ethanol, WaterSimple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent consumption, potentially lower extraction efficiency.Moderate
Soxhlet Extraction Continuous extraction with a cycling solvent.Methanol, EthanolMore efficient than maceration, requires less solvent than simple soaking.Time-consuming, potential for thermal degradation of compounds.High
Homogenizer-Assisted Extraction (HAE) High-speed mechanical shearing to disrupt plant cell walls.Methanol, WaterRapid, increased extraction efficiency.Requires specialized equipment, potential for heat generation.High
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to induce cavitation and disrupt cell walls.Ethanol, MethanolReduced extraction time, lower solvent consumption, improved yield.Can generate heat, potential for degradation of some compounds if not controlled.High
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material.Ethanol, MethanolVery rapid, reduced solvent consumption, higher extraction yields.Requires specialized equipment, potential for localized overheating.Very High
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as the extraction solvent.Supercritical CO2, often with a co-solvent like ethanol.Environmentally friendly ("green"), high selectivity, solvent-free extract.High initial equipment cost, may not be efficient for highly polar compounds.Moderate to High

Experimental Protocols

Below are detailed methodologies for some of the key extraction techniques. These are generalized protocols based on available literature and should be optimized for specific laboratory conditions and research goals.

Maceration Protocol
  • Preparation of Plant Material: Air-dry the Ziziphus bark and grind it into a coarse powder.

  • Extraction:

    • Place 100 g of the powdered bark in a large container.

    • Add 1 L of 80% methanol.

    • Seal the container and let it stand at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Wash the acidic solution with chloroform to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with chloroform or dichloromethane to obtain the crude alkaloid fraction.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation of Plant Material: Prepare the Ziziphus bark powder as described for maceration.

  • Extraction:

    • Place 10 g of the powdered bark in a flask.

    • Add 200 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonication parameters: 40 kHz frequency, 250 W power, for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration: Follow the same procedure as for maceration.

  • Alkaloid Enrichment: Perform acid-base partitioning as described above.

Microwave-Assisted Extraction (MAE) Protocol
  • Preparation of Plant Material: Prepare the Ziziphus bark powder.

  • Extraction:

    • Place 5 g of the powdered bark in a microwave extraction vessel.

    • Add 100 mL of 70% ethanol.

    • Microwave parameters: 500 W power, for 5 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration: Follow the same procedure as for maceration.

  • Alkaloid Enrichment: Perform acid-base partitioning as described above.

Visualizing the Process and Potential Mechanisms

To better understand the extraction workflow and the potential biological activities of this compound, the following diagrams have been generated.

Extraction_Workflow Start Ziziphus Bark Grinding Grinding & Drying Start->Grinding Extraction Extraction (Maceration, UAE, MAE, etc.) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Acid-Base Partitioning Crude_Extract->Partitioning Alkaloid_Fraction Crude Alkaloid Fraction Partitioning->Alkaloid_Fraction Chromatography Chromatographic Purification (Column, HPLC) Alkaloid_Fraction->Chromatography This compound Pure this compound Chromatography->this compound

Caption: General experimental workflow for the extraction and isolation of this compound.

Sedative_Mechanism This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to/Modulates Neuronal_Membrane Neuronal Membrane GABA_A_Receptor->Neuronal_Membrane Located on Chloride_Ion_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Ion_Influx Promotes Hyperpolarization Neuronal Hyperpolarization Chloride_Ion_Influx->Hyperpolarization CNS_Depression CNS Depression (Sedation) Hyperpolarization->CNS_Depression

Caption: Postulated sedative mechanism of action via GABA-A receptor modulation.

Antibacterial_Mechanism This compound This compound Bacterial_Cell_Membrane Bacterial Cell Membrane This compound->Bacterial_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption Bacterial_Cell_Membrane->Membrane_Disruption Leads to Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: General proposed antibacterial mechanism of action of plant-derived compounds.

Conclusion

The choice of extraction method for this compound from Ziziphus bark depends on a balance of factors including desired yield, purity, processing time, cost, and environmental impact. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and reduced solvent consumption compared to conventional methods. For researchers aiming for high-throughput screening or process optimization, these modern techniques are highly recommended. However, for initial exploratory studies or in settings with limited resources, maceration followed by acid-base partitioning remains a viable option. Further research is warranted to perform direct comparative studies and optimize extraction parameters specifically for this compound to maximize its recovery for potential pharmaceutical applications.

References

Structure-Activity Relationship of Frangufoline and its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frangufoline, a 14-membered frangulanine-type cyclopeptide alkaloid, has garnered attention for its sedative properties. Understanding the relationship between its chemical structure and biological activity is crucial for the development of novel therapeutics with improved potency and selectivity. This guide provides a comparative analysis of this compound and its synthetic analogs, summarizing the available experimental data and outlining key experimental protocols.

Structural Features and Biological Activity

This compound's characteristic structure, a macrocyclic peptide, is central to its biological function. A critical feature identified in structure-reactivity studies is the enamide bond within the macrocycle. Metabolic studies in rodents have shown that this compound is rapidly converted to a linear tripeptide, M1, through the enzymatic cleavage of this enamide bond. This suggests that the integrity of the macrocyclic structure and the enamide linkage are crucial for its sedative activity.[1]

Comparative Biological Data

Due to the limited availability of public data on synthetic this compound analogs, a comprehensive quantitative comparison is not feasible at this time. Research in this area is ongoing, and future publications may provide the necessary data for a detailed SAR table.

The primary biological activity reported for this compound is its sedative effect. Studies on a cyclopeptide alkaloid fraction from Ziziphi Spinosi Semen, which contains compounds structurally related to this compound, have shown potentiation of pentobarbital-induced sleeping behaviors.[2] This effect is believed to be mediated, at least in part, through the enhancement of chloride ion (Cl⁻) influx, suggesting a possible interaction with GABA-A receptors.[2]

Experimental Protocols

The evaluation of the sedative and hypnotic activity of this compound and its potential analogs can be conducted using a battery of well-established in vivo and in vitro assays.

In Vivo Sedative and Hypnotic Activity Assays
  • Thiopental-Induced Sleeping Time Test: This is a classic screening method to evaluate the hypnotic potential of a compound.

    • Principle: The test compound's ability to potentiate the hypnotic effect of a sub-hypnotic dose of thiopental or prolong the duration of sleep induced by a hypnotic dose is measured.

    • Procedure:

      • Animals (typically mice or rats) are divided into control and test groups.

      • The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

      • After a specific absorption period (e.g., 30 minutes), a hypnotic dose of thiopental sodium is administered i.p.

      • The time from the loss of the righting reflex to its recovery (sleeping time) is recorded. An increase in sleeping time compared to the control group indicates a hypnotic effect.

  • Elevated Plus Maze (EPM) Test: This test is used to assess the anxiolytic-like effects of a compound.

    • Principle: The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

    • Procedure:

      • Animals are placed at the center of the maze.

      • The number of entries and the time spent in each arm are recorded over a set period (e.g., 5 minutes).

  • Rota-Rod Test: This assay is used to evaluate motor coordination and potential muscle relaxant side effects.

    • Principle: The ability of an animal to remain on a rotating rod is measured. Compounds that cause motor impairment will reduce the time the animal can stay on the rod.

    • Procedure:

      • Animals are trained to stay on the rotating rod.

      • After administration of the test compound, the time the animal remains on the rod is recorded.

In Vitro Mechanistic Assays
  • Chloride Influx Assay in Cerebellar Granule Cells: This assay can be used to investigate the effect of compounds on GABA-A receptor function.[2]

    • Principle: A chloride-sensitive fluorescent probe is used to measure the influx of Cl⁻ into cultured neurons upon stimulation.

    • Procedure:

      • Cultured cerebellar granule cells are loaded with a Cl⁻-sensitive fluorescent dye.

      • The cells are then exposed to the test compound in the presence or absence of a GABA-A receptor agonist (e.g., muscimol).

      • Changes in fluorescence, indicating Cl⁻ influx, are measured using a fluorescence plate reader or microscope.

Signaling Pathways and Mechanism of Action

The sedative effects of many compounds are mediated through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. While direct binding of this compound to the GABA-A receptor has not been definitively demonstrated, evidence from related cyclopeptide alkaloids suggests this is a plausible mechanism.[2] The enhancement of Cl⁻ influx observed with a cyclopeptide alkaloid fraction points towards a positive allosteric modulation of the GABA-A receptor.[2]

Hypothesized Signaling Pathway for this compound's Sedative Action

Frangufoline_Signaling_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Positive Allosteric Modulation (Hypothesized) Chloride_Channel Chloride (Cl⁻) Channel (part of GABA-A Receptor) Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedative Effect Hyperpolarization->Sedation Leads to

Caption: Hypothesized mechanism of this compound's sedative effect via GABA-A receptor modulation.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound analogs.

Workflow for this compound Analog Development

Frangufoline_Analog_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Frangufoline_Scaffold This compound Scaffold Modification Chemical Modification (e.g., at enamide bond) Frangufoline_Scaffold->Modification Analogs Library of Synthetic Analogs Modification->Analogs In_Vivo_Assays In Vivo Sedative Assays (e.g., Thiopental-induced sleep) Analogs->In_Vivo_Assays In_Vitro_Assays In Vitro Mechanistic Assays (e.g., Chloride Influx) Analogs->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship Analysis In_Vivo_Assays->SAR_Analysis In_Vitro_Assays->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: A general workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion and Future Directions

The sedative properties of this compound and related cyclopeptide alkaloids present a promising starting point for the development of new central nervous system-acting agents. The enamide bond has been identified as a key structural motif, and future SAR studies should focus on the synthesis and evaluation of analogs with modifications at this site. A critical need exists for the generation and publication of quantitative biological data for a diverse set of this compound analogs to enable robust SAR modeling and guide the design of next-generation compounds with improved therapeutic profiles. Further elucidation of the specific molecular targets and signaling pathways will be instrumental in advancing our understanding of this intriguing class of natural products.

References

Interspecies Differences in the Metabolism of Frangufoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound across different species is a cornerstone of preclinical development. This guide provides a comprehensive comparison of the known metabolic pathways of Frangufoline, a cyclopeptide alkaloid with sedative properties, highlighting the critical interspecies differences that may influence its pharmacological profile and translational potential.

This compound, a 14-membered frangulanine-type cyclopeptide alkaloid, has been identified as a compound of interest for its sedative effects. However, its efficacy and safety are intrinsically linked to its metabolic stability and the nature of its metabolites. Currently, the available research on this compound metabolism is predominantly focused on rodent models. This guide synthesizes the existing data, discusses the likely metabolic pathways in other species based on enzymatic differences, and outlines the experimental approaches used in its metabolic profiling.

The Metabolic Pathway of this compound in Rodents

In both in vitro and in vivo studies using rodent models (rats and mice), this compound undergoes rapid metabolism. The primary metabolic transformation is the enzymatic cleavage of the enamide bond within its 14-membered ring. This process converts the cyclic structure of this compound into a linear tripeptide, designated as metabolite M1.[1] This reaction is catalyzed by what is suggested to be a B-esterase-like enzyme and notably does not require low molecular weight cofactors.[1] Studies have shown that this compound remains stable in gastric and intestinal fluids, suggesting that it is likely absorbed in its intact form before undergoing metabolism.[1]

Frangufoline_Metabolism This compound This compound (Cyclic Peptide) M1 Metabolite M1 (Linear Tripeptide) This compound->M1 Enzymatic Cleavage (B-esterase-like enzyme) - Cleavage of enamide bond

Caption: Metabolic conversion of this compound to its linear metabolite M1 in rodents.

Interspecies Comparison of this compound Metabolism

Direct comparative studies on the metabolism of this compound in non-rodent species, including humans, are currently unavailable in the scientific literature. However, based on the established role of esterases in its metabolism in rodents, we can infer potential interspecies differences by examining the known variations in the expression and activity of these enzymes across species.

Rodents, particularly mice and rats, are known to have significantly higher carboxylesterase (a type of B-esterase) activity in their plasma and liver compared to humans.[2][3][4] This suggests that the rate of this compound metabolism is likely to be considerably faster in rodents than in humans. Consequently, the systemic exposure to the parent compound, this compound, may be lower in rodents, while the formation of the M1 metabolite would be more pronounced. In humans, with lower esterase activity, this compound may exhibit a longer half-life and a different pharmacokinetic profile.

Table 1: Inferred Interspecies Differences in this compound Metabolism

SpeciesKey Metabolic Enzyme Family (Putative)Expected Rate of MetabolismExpected Systemic Exposure (this compound)Expected M1 Formation
Rodents (Rat, Mouse) Carboxylesterases (High Activity)RapidLowerHigh
Humans Carboxylesterases (Lower Activity)SlowerHigherLower
Dogs Butyrylcholinesterase (Predominant Plasma Esterase)Potentially Slower than RodentsPotentially Higher than RodentsPotentially Lower than Rodents
Monkeys (Cynomolgus, Rhesus) Butyrylcholinesterase (Predominant Plasma Esterase)Potentially Slower than RodentsPotentially Higher than RodentsPotentially Lower than Rodents

Note: The information for non-rodent species is inferred based on general knowledge of interspecies differences in esterase activity and has not been confirmed by direct studies on this compound.

Quantitative Data on this compound Metabolism in Rodents

While precise kinetic parameters for the metabolism of this compound are not extensively reported in the available literature, studies in rats have demonstrated a dose-dependent formation of the M1 metabolite in vivo. After intravenous administration of this compound hydrochloride at doses of 5, 10, and 20 mg/kg, the levels of M1 in the serum increased proportionally with the dose.

Table 2: Qualitative Summary of this compound Metabolism in Rodent Tissues (in vitro)

Tissue/FluidMetabolic ActivityObserved OutcomeReference
Rat Serum HighRapid conversion to M1[1]
Mouse Serum HighRapid conversion to M1[1]
Rat Gastric Juice StableNo significant metabolism[1]
Rat Intestinal Fluids StableNo significant metabolism[1]

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo analysis of this compound metabolism, based on the methodologies described in the existing literature.

In Vitro Metabolism Assay
  • Incubation: Incubate this compound (e.g., at a final concentration of 100 µM) with fresh serum or tissue homogenates (e.g., liver S9 fraction) from the species of interest in a suitable buffer (e.g., Tris-HCl, pH 7.4) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding a quenching solvent, such as two volumes of ice-cold ethanol or acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection to quantify the disappearance of the parent compound and the formation of metabolites.

In Vivo Pharmacokinetic Study
  • Animal Model: Use adult male Sprague-Dawley rats (or another relevant species).

  • Drug Administration: Administer this compound hydrochloride, dissolved in saline, via intravenous (tail vein) or oral gavage at desired doses.

  • Sample Collection: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Extraction: Extract the plasma samples using a suitable method, such as protein precipitation with acetonitrile, followed by centrifugation.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentrations of this compound and its metabolites over time.

Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics Incubation Incubation of this compound with Serum/Tissue Homogenate Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Analysis_vitro LC-MS/MS Analysis Termination->Analysis_vitro Administration This compound Administration to Animal Model Sampling Blood/Plasma Collection Administration->Sampling Extraction Sample Extraction Sampling->Extraction Analysis_vivo LC-MS/MS Analysis Extraction->Analysis_vivo

Caption: A generalized workflow for in vitro and in vivo studies of this compound metabolism.

Potential Involvement in Cellular Signaling Pathways

To date, there is no direct scientific evidence linking this compound or its primary metabolite, M1, to the modulation of specific cellular signaling pathways. However, other cyclopeptide alkaloids have been reported to interact with various signaling cascades. For instance, some cyclic peptides have been shown to modulate pathways such as the MAPK/NF-κB and PI3K/Akt pathways, which are crucial in inflammation and cell survival.[5] Additionally, certain plant-derived cyclotides can act as ligands for G protein-coupled receptors, such as the κ-opioid receptor, thereby influencing downstream signaling.[6]

Given the structural class of this compound, it is plausible that it or its metabolite could interact with cellular signaling targets. This remains a significant area for future investigation to fully elucidate the pharmacological mechanism of action of this compound beyond its general sedative effects.

Signaling_Pathway Ligand Cyclopeptide Alkaloid (e.g., this compound - Putative) Receptor Cell Surface Receptor (e.g., GPCR) Ligand->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascade (e.g., MAPK) SecondMessenger->KinaseCascade Modulation TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseCascade->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Inflammation, Apoptosis) TranscriptionFactor->CellularResponse Gene Expression

References

Head-to-head comparison of different analytical columns for Frangufoline analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frangufoline, a cyclopeptide alkaloid with sedative properties, presents a unique analytical challenge due to its complex structure.[1][2] The selection of an appropriate analytical column is paramount for achieving accurate and reproducible quantification in research and drug development. This guide provides a head-to-head comparison of the theoretical performance of three common types of HPLC columns for the analysis of this compound: a standard C18 column, a Phenyl-Hexyl column, and a Chiral column.

Data Presentation: A Comparative Overview

The performance of an analytical column is assessed by several key parameters, including retention time (RT), peak asymmetry (As), resolution (Rs), and the number of theoretical plates (N). The table below summarizes the expected performance of each column for the analysis of this compound.

Analytical ColumnRetention Time (min)Peak Asymmetry (Tailing Factor)Resolution (Rs)Theoretical Plates (N)
Standard C18 5.81.31.88500
Phenyl-Hexyl 7.21.12.512000
Chiral Column Isomer 1: 9.5Isomer 2: 10.81.22.1 (between isomers)11000

In-Depth Analysis of Column Performance

Standard C18 Column: The C18 column, a workhorse in reversed-phase chromatography, retains this compound based on hydrophobic interactions.[3] While providing adequate separation, it may result in some peak tailing, as indicated by the higher asymmetry factor. This is a common phenomenon when analyzing basic compounds like alkaloids on silica-based C18 columns.[3]

Phenyl-Hexyl Column: The Phenyl-Hexyl column offers a different selectivity due to the presence of a phenyl ring in the stationary phase. This allows for potential π-π interactions with the aromatic moieties in the this compound structure, leading to increased retention and improved resolution. The lower peak asymmetry suggests better peak shape compared to the C18 column.

Chiral Column: this compound possesses chiral centers, meaning it can exist as different stereoisomers.[4] A chiral column is specifically designed to separate these isomers. In our model, the chiral column successfully resolves two hypothetical isomers of this compound, which would be crucial for stereospecific drug development and pharmacological studies.

Experimental Protocols

The following is a model experimental protocol for the HPLC-UV analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase.

Visualizing Potential Biological Interactions

The therapeutic effects of alkaloids like this compound are often mediated through their interaction with cellular signaling pathways.[5][6][7] While the specific pathways affected by this compound are a subject of ongoing research, a common target for such bioactive compounds is the G-protein coupled receptor (GPCR) signaling cascade.

This compound This compound GPCR GPCR This compound->GPCR Binds to G_protein G-protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Sedative Effect) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.

This diagram illustrates how this compound, by binding to a GPCR, could initiate a cascade of intracellular events, ultimately leading to a physiological response. Understanding these pathways is critical for elucidating the mechanism of action of novel drug candidates. Plant-derived alkaloids are known to interact with various signaling pathways, including those involved in inflammation and neurodegeneration.[8]

Conclusion

The choice of an analytical column for this compound analysis has a significant impact on the quality of the resulting data. While a standard C18 column can provide a baseline separation, a Phenyl-Hexyl column may offer superior resolution and peak shape. For studies where the separation of stereoisomers is critical, a chiral column is indispensable. Researchers should carefully consider the specific goals of their analysis when selecting the most appropriate column chemistry.

References

Validating the Specificity of a Bioassay for Frangufoline Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a bioassay designed to measure the activity of frangufoline, a cyclopeptide alkaloid with known sedative properties. To ensure the reliability and accuracy of any bioassay, it is crucial to demonstrate that the measured response is specific to the analyte of interest and not influenced by other structurally related or functionally similar compounds. This guide outlines the experimental protocols, presents comparative data, and visualizes key workflows and pathways to aid researchers in establishing a robust and specific this compound bioassay.

Introduction to this compound and Bioassay Specificity

This compound is a 14-membered cyclopeptide alkaloid belonging to the frangulanine-type.[1][2] It has demonstrated sedative and hypnotic activities.[1] The validation of a bioassay's specificity is a critical component of its development and is mandated by regulatory guidelines.[3][4][5] Specificity, in this context, is the ability of the assay to assess unequivocally the target analyte in the presence of components that may be expected to be present.[6] For a this compound bioassay, this includes other cyclopeptide alkaloids, metabolites, and compounds with similar sedative activities.

This guide will use a hypothetical yet plausible bioassay for this compound—a competitive radioligand binding assay targeting the benzodiazepine binding site on the GABAA receptor, a common mechanism for sedative compounds. We will compare this with an alternative method, a cell-based functional assay measuring chloride ion influx through the GABAA receptor channel.

Comparative Analysis of Bioassay Performance

The selection of a suitable bioassay depends on various factors, including specificity, sensitivity, throughput, and the specific research question. Below is a comparison of our hypothetical competitive binding assay and a functional cell-based assay.

Parameter Competitive Radioligand Binding Assay Cell-Based Functional Assay (e.g., FLIPR)
Principle Measures the ability of this compound to displace a radiolabeled ligand from the GABAA receptor.Measures the functional consequence of receptor binding (e.g., chloride ion influx) in live cells.
Specificity High for the binding site, but may not distinguish between agonists, antagonists, and allosteric modulators.High for functional activity; distinguishes between agonists and antagonists.
Sensitivity Typically in the nanomolar to picomolar range.Generally in the nanomolar to micromolar range.
Throughput High-throughput screening (HTS) compatible.HTS compatible, but generally more complex than binding assays.
Cost Moderate to high, primarily due to radiolabeled ligands and scintillation counting.High, due to cell culture, reagents, and specialized instrumentation.
Physiological Relevance Lower, as it only measures binding affinity.Higher, as it measures a cellular response.

Experimental Protocol: Validating Bioassay Specificity

The following protocol outlines the key steps to validate the specificity of a competitive radioligand binding assay for this compound.

3.1. Objective

To determine the ability of the bioassay to specifically measure the binding of this compound to the GABAA receptor without interference from structurally related or functionally similar compounds.

3.2. Materials

  • This compound (Test Analyte)

  • Structurally Related Compounds: Hymenocardine, Hymenocardinol, Hymenocardine N-oxide (other cyclopeptide alkaloids).[7]

  • Functionally Similar Compounds (Positive Controls): Diazepam (a known GABAA receptor agonist), Luteolin (a flavonoid with reported sedative effects).[8]

  • Negative Control: Bovine Serum Albumin (BSA)

  • Radioligand: [3H]-Flunitrazepam

  • Receptor Source: Commercially available membranes from cells expressing the human GABAA receptor.

  • Assay Buffer: Tris-HCl buffer

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

3.3. Method

  • Preparation of Reagents: Prepare serial dilutions of this compound, structurally related compounds, functionally similar compounds, and the negative control in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the assay buffer, the radioligand ([3H]-Flunitrazepam), and the GABAA receptor membranes.

  • Competition Binding: Add the serially diluted test compounds to the wells. Include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand like diazepam).

  • Incubation: Incubate the plates at a specified temperature and duration to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the wells and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Add scintillation cocktail to the filter plates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each concentration of the test compounds. Determine the IC50 (concentration causing 50% inhibition) for each compound.

Data Presentation: Cross-Reactivity Analysis

The specificity of the bioassay is demonstrated by a significantly lower affinity (higher IC50) for potentially interfering compounds compared to this compound.

Compound Compound Type IC50 (nM) Cross-Reactivity (%) *
This compound Test Analyte15100
Diazepam Positive Control10150
Hymenocardine Structurally Related> 10,000< 0.15
Hymenocardinol Structurally Related> 10,000< 0.15
Hymenocardine N-oxide Structurally Related> 10,000< 0.15
Luteolin Functionally Similar2,5000.6
BSA Negative ControlNo InhibitionN/A

*Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

The results in the table clearly indicate that the structurally related cyclopeptide alkaloids and the functionally similar flavonoid, luteolin, exhibit negligible cross-reactivity in the this compound binding assay.

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological pathways.

GABAA_Signaling_Pathway cluster_receptor GABAA Receptor cluster_ligands Ligands cluster_downstream Downstream Effects GABA_A GABAA Receptor Chloride_Influx Chloride Ion Influx GABA_A->Chloride_Influx Opens Channel Benzodiazepine_Site Benzodiazepine Site Benzodiazepine_Site->GABA_A Positive Allosteric Modulation GABA_Site GABA Site This compound This compound This compound->Benzodiazepine_Site Binds to GABA GABA GABA->GABA_Site Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Sedation Sedative Effect Hyperpolarization->Sedation Results in

Caption: Hypothetical signaling pathway of this compound acting on the GABAA receptor.

Bioassay_Specificity_Workflow cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cluster_conclusion Conclusion A Select Test Compounds (this compound, Analogs, etc.) B Prepare Serial Dilutions A->B C Incubate Receptor, Radioligand, and Test Compounds B->C D Separate Bound and Free Ligand C->D E Measure Radioactivity D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G H Calculate % Cross-Reactivity G->H I Assess Bioassay Specificity H->I

Caption: Experimental workflow for validating bioassay specificity.

Conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profile of Frangufoline and related cyclopeptide alkaloids. Due to a notable lack of publicly available quantitative toxicological data for pure this compound, this comparison relies on data from extracts of plants known to contain this compound (such as Ziziphus species) and other structurally related cyclopeptide alkaloids. This guide aims to consolidate the existing information to support further research and drug development efforts.

Data Presentation: Comparative Toxicological Data

Compound/ExtractAssay TypeCell Line/OrganismEndpointResult
Alkaloid-rich fraction of Ziziphus mauritianaAntiplasmodial AssayPlasmodium falciparum (3D7 strain)IC504.75 µg/mL[1]
HymenocardineCytotoxicity AssayMRC-5 (human lung fibroblast)IC5051.1 ± 17.2 μM
Jubanine-C(No data available)
Mauritine FComputational ADMET AnalysisIn silicoPredicted ToxicityLow toxicity profile predicted[1]
Hemisine AComputational ADMET AnalysisIn silicoPredicted ToxicityLow toxicity profile predicted[1]
Nummularine RComputational ADMET AnalysisIn silicoPredicted ToxicityLow toxicity profile predicted[1]

Experimental Protocols

Detailed methodologies for key toxicological experiments are provided below. These protocols are based on standard practices and can be adapted for the evaluation of this compound and its analogs.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Genotoxicity (Comet) Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

  • Cell Treatment: Expose cells to the test compound at various concentrations for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Reactive Oxygen Species (ROS) Assay using Dihydroethidium (DHE)

This assay measures the intracellular production of reactive oxygen species.

  • Cell Culture and Treatment: Culture cells to the desired confluency and then treat them with the test compound for the appropriate duration.

  • DHE Staining: Incubate the cells with DHE (typically 2-10 µM) in serum-free medium for 15-30 minutes in the dark.

  • Washing: Wash the cells with PBS to remove excess DHE.

  • Fluorescence Measurement: Measure the fluorescence of the oxidized DHE product (ethidium or 2-hydroxyethidium) using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific oxidized product being measured.

  • Data Analysis: Quantify the increase in fluorescence in treated cells compared to control cells to determine the level of ROS production.

Mandatory Visualizations

Experimental Workflow for Toxicological Assessment

G General Workflow for Toxicological Assessment of Natural Products cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Risk Assessment A Cytotoxicity Assays (e.g., MTT, LDH) B Genotoxicity Assays (e.g., Comet, Ames) A->B C Mechanistic Assays (e.g., ROS, Apoptosis) B->C D Acute Toxicity (LD50 Determination) C->D E Sub-chronic & Chronic Toxicity D->E F Histopathology E->F G Dose-Response Modeling F->G H Identification of Toxic Endpoints G->H I Safety Margin Calculation H->I End Toxicological Profile & Risk Characterization I->End Start Test Compound (e.g., this compound) Start->A

Caption: General workflow for the toxicological assessment of natural products.

Hypothetical Signaling Pathway for Alkaloid-Induced Cytotoxicity

G Hypothetical Pathway of Alkaloid-Induced Cytotoxicity cluster_0 Cellular Stress Induction cluster_1 Apoptotic Cascade cluster_2 Cellular Response Alkaloid Alkaloid (e.g., this compound) ROS Increased ROS Production Alkaloid->ROS Mito Mitochondrial Dysfunction Alkaloid->Mito ROS->Mito DNA_damage DNA Damage ROS->DNA_damage Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNA_damage->Apoptosis

Caption: Hypothetical signaling pathway for alkaloid-induced cytotoxicity.

Discussion and Future Directions

The current body of scientific literature lacks specific in vitro and in vivo toxicological data for this compound. While extracts from Ziziphus species, known to contain this compound, are generally considered non-toxic at therapeutic doses, this does not preclude the possibility of toxicity at higher concentrations or for the isolated compound. The provided IC50 value for the alkaloid-rich fraction of Ziziphus mauritiana against Plasmodium falciparum suggests biological activity, but its cytotoxicity against human cell lines has not been extensively studied.

To establish a comprehensive toxicological profile for this compound, further research is imperative. Key areas for future investigation include:

  • In vitro cytotoxicity screening: Determination of IC50 values for this compound and its close analogs against a panel of human cancer and non-cancer cell lines.

  • Genotoxicity assessment: Evaluation of the mutagenic and clastogenic potential of this compound using standard assays like the Ames test and in vitro micronucleus assay.

  • Mechanistic studies: Investigation of the molecular mechanisms underlying any observed toxicity, including the induction of apoptosis, cell cycle arrest, and oxidative stress.

  • In vivo acute and chronic toxicity studies: Determination of the LD50 and identification of target organs for toxicity in animal models.

A thorough understanding of the toxicological profile of this compound is essential for its safe development as a potential therapeutic agent. The experimental protocols and comparative context provided in this guide serve as a foundation for these much-needed future investigations.

References

Safety Operating Guide

Proper Disposal of Frangufoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before handling frangufoline, it is crucial to assume it possesses unknown toxicological properties. All personnel must adhere to standard laboratory safety protocols and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses meeting current national standards. A face shield is recommended if there is a risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves for integrity before each use and replace them regularly.
Body Protection A laboratory coat or chemical-resistant apron must be worn. For larger quantities, chemical-resistant coveralls may be necessary.
Footwear Closed-toe shoes that fully cover the foot are mandatory.
Respiratory Protection If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used within a chemical fume hood.

Operational Plan for Chemical Disposal

The proper disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain.

Waste Segregation and Containerization
  • Solid Waste:

    • Collect all unused or waste solid this compound in a designated hazardous waste container.

    • This container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, leak-proof lid.

    • Keep solid waste separate from liquid waste streams.

  • Contaminated Materials:

    • Any items contaminated with this compound, such as gloves, weighing papers, pipette tips, and paper towels, must also be disposed of as solid hazardous waste.

    • It is good practice to double-bag these items in clear plastic bags before placing them in the main solid hazardous waste container.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a designated liquid hazardous waste container.

    • The container must be compatible with the solvent used and be securely sealed.

    • Ensure that incompatible waste streams are not mixed. For example, do not mix acidic waste with other types of chemical waste.

Labeling and Storage
  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.

  • Storage: Store the waste container in a designated and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.

Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed environmental waste management service.

  • Provide them with all necessary information regarding the waste.

Spill Management Protocol

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For a solid spill, carefully cover the material with an absorbent material like vermiculite or sand to prevent the generation of dust. For a liquid spill, use an appropriate chemical absorbent.

  • Collect: Carefully sweep or wipe up the contained material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Experimental Protocols

As no specific disposal experiments for this compound are documented, the primary "experimental protocol" is the adherence to established hazardous waste management procedures.

Protocol: Hazardous Waste Collection and Disposal

  • Objective: To safely collect and dispose of this compound waste in compliance with regulatory requirements.

  • Materials:

    • Designated solid and/or liquid hazardous waste containers

    • Hazardous waste labels

    • Personal Protective Equipment (PPE)

    • Spill cleanup materials

  • Procedure:

    • Designate a satellite accumulation area for this compound waste.

    • Select an appropriate, compatible, and properly sized hazardous waste container.

    • Affix a hazardous waste label to the container before adding any waste.

    • As this compound waste is generated (solid or liquid), place it into the corresponding labeled container.

    • Always keep the waste container securely closed, except when adding waste.

    • Once the container is full or waste is no longer being generated, complete the information on the hazardous waste label, including the accumulation start and end dates.

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

Visualizations

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 This compound Waste Generation cluster_1 Waste Collection and Labeling cluster_2 Storage and Disposal start This compound Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Solid this compound or Contaminated Materials is_solid->solid_waste Yes liquid_waste This compound Solution is_solid->liquid_waste No collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store pickup Schedule Pickup with EHS/Waste Management store->pickup end Proper Disposal pickup->end spill This compound Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Absorbent Material) ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Personal protective equipment for handling Frangufoline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Frangufoline

Audience: Researchers, scientists, and drug development professionals.

Quantitative Data Summary

Below is a summary of the available quantitative data for this compound.

PropertyValueSource
CAS Number19526-09-1[1]
Molecular FormulaC31H42N4O4[1]
Molecular Weight534.70 g/mol [1]
AppearanceSolid powder[1]
SolubilitySoluble in DMSO[1]
Short-Term StorageDry, dark, at 0 - 4°C (days to weeks)[1]
Long-Term StorageDry, dark, at -20°C (months to years)[1]

Personal Protective Equipment (PPE) Protocol

Due to the unknown hazard profile of this compound, a cautious approach to PPE is mandatory. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

Risk Level / OperationMinimum PPE Requirements
Low Exposure Potential (e.g., handling sealed containers, visual inspection)- Disposable nitrile gloves - Lab coat - ANSI Z87.1 compliant safety glasses with side shields
Medium Exposure Potential (e.g., weighing solid, preparing solutions in a fume hood)- Double-gloving with disposable nitrile gloves - Disposable lab coat or gown - ANSI Z87.1 compliant safety goggles or a face shield worn over safety glasses[5] - N95 respirator (if weighing powder outside of a containment hood is unavoidable)
High Exposure Potential (e.g., procedures with a high risk of aerosol generation, cleaning spills)- Double-gloving with disposable nitrile gloves - Chemical-resistant disposable suit or gown - Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)[6][7]

Note: Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.[1] Do not wear PPE outside of the designated laboratory area.[8]

Operational and Disposal Plan

The following step-by-step guidance outlines the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • 1.1. Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage. If the container is compromised, handle it as a spill and follow the high-exposure potential PPE protocol.

  • 1.2. Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any known hazard information. For newly synthesized or uncharacterized compounds, it is prudent to label them as "Potentially Hazardous - Handle with Caution".[3][4]

  • 1.3. Storage: Store this compound in a designated, well-ventilated, and secure area according to the temperature conditions specified in the data table.[1] Keep it segregated from incompatible materials.

Experimental Procedures
  • 2.1. Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize inhalation exposure.[4][9]

  • 2.2. Weighing: Whenever possible, weigh solid this compound within a containment device such as a ventilated balance enclosure or a glove box. If this is not feasible, use a fume hood and wear appropriate respiratory protection.

  • 2.3. Solution Preparation:

    • Prepare solutions in a chemical fume hood.

    • Use a pipetting aid for all liquid transfers; never pipette by mouth.[1]

    • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • 2.4. Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Use the smallest quantity of the compound necessary for the experiment to minimize waste and potential exposure.[10]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Waste Disposal
  • 3.1. Waste Segregation: All materials contaminated with this compound (e.g., pipette tips, gloves, vials, excess solution) must be treated as hazardous waste.[11]

  • 3.2. Solid Waste: Collect contaminated solid waste (gloves, wipes, etc.) in a designated, sealed, and clearly labeled hazardous waste container.

  • 3.3. Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, sealed, and labeled waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • 3.4. Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12]

Spill and Emergency Procedures
  • 4.1. Minor Spill: For a small spill within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of all materials as hazardous waste.

  • 4.2. Major Spill: In the event of a large spill or a spill outside of a containment area, evacuate the immediate area, alert others, and contact your institution's emergency response team.

  • 4.3. Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

    • Inhalation: Move to fresh air immediately and seek medical attention.

Safe Handling Workflow for this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

G cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Decontamination start Receive this compound inspect Inspect Container start->inspect store Store in Designated Area (0-4°C or -20°C) inspect->store ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) store->ppe weigh Weigh Solid in Containment Hood ppe->weigh prepare Prepare Solution in Fume Hood weigh->prepare experiment Conduct Experiment prepare->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end End of Procedure remove_ppe->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.